The Definitive Guide to Diacetone Apiose: Structural Identity, Synthesis, and Applications
Topic: Molecular Weight and Formula of Diacetone Apiose Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary Diacetone apiose (1,2:3,5-di-O-isopropyli...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Molecular Weight and Formula of Diacetone Apiose
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Diacetone apiose (1,2:3,5-di-O-isopropylidene-D-apiofuranose) is a specialized, protected derivative of D-apiose, a naturally occurring branched-chain sugar. In the context of medicinal chemistry and carbohydrate synthesis, it serves as a critical chiral scaffold .[1] Its unique structural features—specifically the presence of a quaternary carbon at position 3 and a spiro-fused acetal system—make it an invaluable building block for nucleoside analogues, glycomimetics, and complex natural product synthesis.
This guide provides a rigorous technical analysis of diacetone apiose, moving beyond basic physical constants to explore its synthesis, structural characterization, and utility in modern drug discovery.
Chemical Identity & Molecular Profile[2][3][4][5][6][7][8]
At its core, "diacetone apiose" refers to the fully protected bis-acetonide of apiose. Unlike linear sugars, apiose possesses a branched hydroxymethyl group, allowing for a unique protection pattern.
Fundamental Constants
Property
Value
Notes
Common Name
Diacetone Apiose
Often refers to the -D-isomer
IUPAC Name
1,2:3,5-Di-O-isopropylidene- -D-apio-D-furanose
Numbering treats the branch as C5
Molecular Formula
C₁₁H₁₈O₅
Derived from (Apiose) + 2() - 2()
Molecular Weight
230.26 g/mol
Precision: 230.1154 (Monoisotopic)
CAS Number
25904-06-7
For the -D-isomer
Physical State
Crystalline Solid / Syrup
Isomer dependent; often plates from water/NH₃
Melting Point
81–83 °C
Literature value for purified -isomer
Optical Rotation
(, Ethanol)
Structural Analysis
The "diacetone" designation implies the presence of two isopropylidene protecting groups.
Ring A (Furanose): The core sugar adopts a furanose (5-membered) ring structure.
Ring B (1,2-Acetonide): The C1 and C2 hydroxyl groups are cis-oriented, allowing the formation of a stable 5-membered dioxolane ring fused to the furanose.
Ring C (3,5-Acetonide): This is the distinguishing feature. D-Apiose has a tertiary hydroxyl at C3 and a primary hydroxyl at the branch carbon (C3', often numbered C5). These two hydroxyls are vicinal (on adjacent carbons), allowing the formation of a second 5-membered dioxolane ring. Because C3 is part of the furanose ring, this second acetonide is spiro-fused .
Synthetic Pathways & Production Logic
As a Senior Application Scientist, it is crucial to understand that diacetone apiose is rarely isolated from natural sources directly. It is typically synthesized via the degradation of more abundant sugars (like glucose or mannose) or by protecting D-apiose obtained from hydrolysis of plant polysaccharides (e.g., Zostera or Lemna species).
The "Diacetone Glucose" Route (Synthetic Logic)
The most robust synthetic route does not start with apiose (which is expensive) but generates the apiose skeleton from Diacetone D-Glucose .
Oxidation: The 5,6-acetonide is selectively hydrolyzed and the resulting diol is cleaved (periodate oxidation) to yield an aldehyde at C4.
Aldol/Cannizzaro-like Rearrangement: Treatment with base and formaldehyde effects a ring contraction and hydroxymethylation, generating the apiose skeleton.
Protection: The resulting apiose is treated with acetone and an acid catalyst (e.g.,
or ) to yield 1,2:3,5-di-O-isopropylidene- -D-apiofuranose.
Visualization of Synthetic Flow
Figure 1: The synthetic logic flow from commodity chemical (Glucose) to the high-value scaffold (Diacetone Apiose).
Applications in Drug Development[1][2][11]
The molecular weight of 230.26 and the specific
formula are just the entry points. The value of diacetone apiose lies in its reactivity profile.
Nucleoside Analogues (Antivirals/Anticancer)
Modified nucleosides often require sugars with non-natural branching to evade cellular repair mechanisms or inhibit viral polymerases.
Mechanism: The 3,5-acetonide can be selectively hydrolyzed, exposing the primary hydroxyl (branch) and the tertiary C3-OH. This allows for the attachment of nucleobases or phosphates at specific, sterically crowded positions that are inaccessible in standard ribose sugars.
Significance: The tertiary alcohol at C3 renders the glycosidic bond more resistant to enzymatic hydrolysis, improving the metabolic stability of the resulting drug candidate.
Chiral Pool Synthesis
Diacetone apiose provides a pre-formed quaternary chiral center. In total synthesis, constructing quaternary centers is energetically costly. Using diacetone apiose allows researchers to "buy" this complexity rather than "build" it.
Objective: Synthesis of 1,2:3,5-di-O-isopropylidene-
-D-apiofuranose from D-apiose syrup.
Note: This protocol assumes access to D-apiose (isolated from natural apiin or synthesized).
Reagents
D-Apiose (syrup, 10 mmol)
Anhydrous Acetone (50 mL)
Concentrated Sulfuric Acid (
) or Iodine () catalyst
Sodium Bicarbonate (
)
Methodology
Dissolution: Dissolve D-apiose syrup in anhydrous acetone under an inert atmosphere (
).
Catalysis: Add a catalytic amount of conc.
(approx. 0.1 mL).
Reaction: Stir at room temperature for 4–6 hours. The reaction is thermodynamically controlled; the formation of the bis-acetonide is favored due to the stability of the fused/spiro rings.
Monitoring: Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1). Look for the disappearance of the polar starting material and the appearance of a high-
spot.
Quenching: Neutralize the acid by adding solid
until gas evolution ceases.
Purification: Filter the solids and concentrate the filtrate under reduced pressure.
Crystallization: The residue can often be crystallized from water containing a trace of ammonia (as noted in historical literature) or purified via flash chromatography on silica gel.
Characterization Checklist (Self-Validation)
Mass Spectrometry (ESI+): Expect
or .
1H NMR (CDCl3): Look for four distinct methyl singlets (from the two isopropylidene groups) in the 1.3–1.5 ppm range. The anomeric proton (H1) typically appears as a doublet around 5.8 ppm (
Hz).
References
Sigma-Aldrich. D-Apiose Product Specification & Physical Properties. Retrieved from
PubChem. D-Apiose Compound Summary (CID 5460157).[2][3] National Library of Medicine.[2][4] Retrieved from [2]
BenchChem. Application Notes and Protocols for the Chemical Synthesis of D-Apiose Derivatives. Retrieved from
DrugFuture. D-Apiose di-O-isopropylidene Properties and Constants. Retrieved from
BOC Sciences. 1,2:3,5-Di-O-isopropylidene-beta-L-apiose Product Information.[] Retrieved from
An In-depth Technical Guide to Branched-Chain Sugar Building Blocks for Glycoscience
Introduction In the intricate world of glycoscience, the architectural diversity of carbohydrates underpins their vast biological roles. Beyond the linear and simple cyclic structures, a fascinating and functionally crit...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the intricate world of glycoscience, the architectural diversity of carbohydrates underpins their vast biological roles. Beyond the linear and simple cyclic structures, a fascinating and functionally critical class of monosaccharides exists: the branched-chain sugars. These unique building blocks, characterized by a carbon chain branching off the primary sugar backbone, introduce a new dimension of structural complexity to glycans. This complexity is not mere ornamentation; it is a key determinant of the biological activity of many natural products, including antibiotics, and plays a pivotal role in cell-cell recognition, immune responses, and disease pathogenesis.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of branched-chain sugar building blocks. We will delve into the core principles of their synthesis, exploring both elegant chemical strategies and biocatalytic enzymatic approaches. Furthermore, we will illuminate their burgeoning applications in glycoscience, from the development of novel therapeutics to their use as sophisticated molecular probes and components of advanced biomaterials. This guide is designed not as a rigid set of protocols, but as a foundational resource to inspire and inform the design of innovative research in this exciting and rapidly evolving field.
The Significance of the Branch: Why Branched-Chain Sugars Matter
The introduction of a branch point on a monosaccharide has profound implications for its chemical and biological properties. This structural feature can:
Sterically Influence Molecular Interactions: The branched substituent can act as a conformational lock, restricting the flexibility of the sugar ring and influencing how the entire glycan presents itself to binding partners such as proteins and other glycans.
Create Novel Recognition Motifs: The unique three-dimensional shape conferred by a branch can create or mask epitopes recognized by lectins, antibodies, and enzymes, thereby modulating biological recognition events.
Enhance Drug Potency and Specificity: In the context of natural product antibiotics, branched-chain sugars are often essential for their mechanism of action, contributing to target binding and efficacy.[1] The strategic incorporation of these motifs into synthetic drug candidates offers a powerful tool for optimizing pharmacological properties.[2]
Modulate Physicochemical Properties: Branching can impact the solubility, stability, and hydrophobicity of a carbohydrate, which are critical considerations in drug formulation and biomaterial design.[3][4]
I. The Architect's Toolkit: Chemical Synthesis of Branched-Chain Sugar Building Blocks
The de novo chemical synthesis of branched-chain sugars is a testament to the ingenuity of synthetic organic chemistry. These strategies often require meticulous planning of protecting group manipulations and stereocontrolled bond formations. Here, we explore some of the foundational and cutting-edge approaches.
A. The Aldol and Grignard Approach: Building from Ketosugars
A classic and effective strategy for introducing a carbon branch is through the reaction of a nucleophile with a ketosugar (a sugar with a ketone functionality).
The Aldol Reaction: This reaction involves the addition of an enolate to a carbonyl group. In the context of branched-sugar synthesis, a ketosugar can react with an enolate derived from another carbonyl compound to form a new carbon-carbon bond, creating a branched structure.[5][6]
Grignard and Organolithium Reagents: These powerful organometallic nucleophiles can add to the carbonyl group of a ketosugar to introduce a variety of alkyl or aryl branches. The stereochemical outcome of this addition is a critical consideration and is often influenced by the steric environment around the carbonyl group and the choice of reagents.[7]
B. The Wittig Reaction: Olefination as a Gateway to Branching
The Wittig reaction, which converts a carbonyl group into an alkene, provides a versatile entry point for the synthesis of branched-chain sugars.[8][9][10][11][12][13] The resulting alkene can then be further functionalized to introduce the desired branched substituent.
Experimental Protocol: A Generalized Wittig Olefination of a Protected Sugar [8][11]
Preparation of the Ylide: A phosphonium salt (e.g., methyltriphenylphosphonium bromide) is suspended in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon). A strong base (e.g., n-butyllithium or potassium tert-butoxide) is added dropwise at a low temperature (e.g., 0°C or -78°C) to generate the brightly colored phosphorus ylide. The choice of base and solvent is critical for the efficiency of ylide formation and the subsequent stereoselectivity of the olefination.
Reaction with the Carbonyl Sugar: A solution of the protected sugar containing a carbonyl group (aldehyde or ketone) in a dry, aprotic solvent is added dropwise to the ylide solution at low temperature. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 1-12 hours).
Work-up and Purification: The reaction is quenched by the addition of a protic solvent (e.g., methanol or water). The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrated. The crude product is then purified by column chromatography on silica gel to isolate the desired olefinated sugar.
C. Site-Selective C-H Alkylation: A Modern Approach
Recent advances in photoredox and hydrogen atom transfer (HAT) catalysis have opened up new avenues for the direct functionalization of C-H bonds in carbohydrates.[2][8][14][15][16][17] This powerful strategy allows for the introduction of branches at positions that are not easily accessible through traditional methods, often with high site- and stereoselectivity.
Caption: A simplified workflow for site-selective C-H alkylation of carbohydrates.
D. A Case Study: Chemical Synthesis of D-Apiose
D-Apiose is a naturally occurring branched-chain pentose found in plant cell wall polysaccharides.[14] Its synthesis provides an excellent example of a multi-step chemical approach to a branched-chain sugar.
A common route to D-apiose starts from the readily available D-glucose and involves the following key transformations:
Protection of D-glucose: Formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-D-glucose) to protect four of the five hydroxyl groups.
Oxidative Cleavage: Selective cleavage of the C5-C6 bond to generate the key aldehyde intermediate.
Chain Extension via Wittig Reaction: Introduction of the hydroxymethyl branch at C3.
Deprotection: Removal of the protecting groups to yield D-apiose.
Detailed Protocol: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose [14]
In a stirred autoclave, dissolve 54.1 g (300 mmol) of anhydrous α-D-(+)-glucose in 1.1 L of acetone.
Add 0.85 g (5.2 mmol) of boron trifluoride-diethyl ether complex to the solution.
Heat the stirred mixture to 90°C for approximately 4.5 hours.
After the reaction, cool the solution to room temperature and filter.
Neutralize the filtrate with 350 mL of 1% sodium hydroxide solution.
Remove the acetone by distillation under reduced pressure.
Extract the remaining residue three times with dichloromethane.
Combine the organic extracts and evaporate the solvent in vacuo.
Recrystallize the resulting solid from cyclohexane to obtain 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a colorless crystalline solid.
II. Nature's Approach: Enzymatic Synthesis of Branched-Chain Sugar Building Blocks
Nature has evolved a sophisticated enzymatic machinery for the synthesis of branched-chain sugars with remarkable precision and efficiency. Harnessing these biocatalysts offers a powerful and often more environmentally friendly alternative to chemical synthesis.
A. The Central Role of Glycosyltransferases
Glycosyltransferases (GTs) are the master architects of the glycan world, responsible for creating the vast diversity of oligosaccharide structures.[7][18][19][20][21] These enzymes catalyze the transfer of a monosaccharide from an activated donor, typically a nucleotide sugar (e.g., UDP-glucose), to an acceptor molecule. Some GTs are specifically involved in the creation of branched structures.
Caption: General mechanisms of inverting and retaining glycosyltransferases.
B. A Key Enzyme: UDP-D-Apiose/UDP-D-Xylose Synthase (UAXS)
The biosynthesis of UDP-D-apiose, the activated form of D-apiose, is a fascinating example of a complex enzymatic transformation catalyzed by a single enzyme: UDP-D-apiose/UDP-D-xylose synthase (UAXS).[2][15][17][22][23][24][25][26][27] This bifunctional enzyme converts UDP-D-glucuronic acid into both UDP-D-apiose and UDP-D-xylose.
The reaction mechanism involves an NAD⁺-dependent oxidation, decarboxylation, and a unique rearrangement of the sugar's carbon skeleton, leading to the formation of the branched-chain structure of apiose.[17][27]
Note: Comprehensive kinetic data for UAXS is limited in the literature. The provided values serve as a reference.
Experimental Protocol: In Vitro Synthesis and Stabilization of UDP-Apiose [16]
Enzymatic Reaction Setup: In a microcentrifuge tube, combine the following in a total volume of 50 µL:
50 mM Tris-HCl, pH 7.5-8.1
1 mM UDP-D-glucuronic acid
1 mM NAD⁺
10 µg of purified recombinant UAXS enzyme
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
Stabilization: After the incubation, add triethylamine to a final concentration of 50 mM to stabilize the UDP-apiose product.
Purification (Optional): The UDP-apiose can be purified from the reaction mixture using high-performance liquid chromatography (HPLC) with a suitable column (e.g., a porous graphitic carbon column).
C. Chemoenzymatic Synthesis: The Best of Both Worlds
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity of enzymatic reactions to construct complex glycans, including those with branched structures.[18][19][21][28][29][30] This approach often involves the chemical synthesis of a core oligosaccharide, which is then elaborated by a series of glycosyltransferases to introduce branches and other modifications.
III. Applications in Glycoscience and Drug Development
Branched-chain sugar building blocks are not merely synthetic curiosities; they are powerful tools for advancing our understanding of glycobiology and for the development of novel therapeutics and biomaterials.
A. Modulating Drug Properties
The incorporation of branched-chain sugars into drug molecules can have a significant impact on their pharmacological properties.
Case Study: Everninomicin: Everninomicin is an oligosaccharide antibiotic that contains several unusual branched-chain sugars.[24][25][31] These sugars are crucial for its potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The branched moieties contribute to the unique three-dimensional structure of the antibiotic, enabling it to bind to a novel site on the bacterial ribosome and inhibit protein synthesis.
Enhancing Solubility and Bioavailability: The addition of a branched-chain sugar can increase the water solubility of a poorly soluble drug, which can lead to improved bioavailability.[3][4] The hydrophilic nature of the sugar moiety can help to overcome the insolubility of the parent drug molecule.
B. Branched-Chain Sugars as Molecular Probes
The unique recognition properties of branched glycans make them valuable tools for studying carbohydrate-protein interactions. Synthetic branched-chain sugars and oligosaccharides can be used as:
Inhibitors of Lectin Binding: By mimicking the natural ligands of lectins, branched-chain sugars can be used to block lectin-mediated biological processes, such as cell adhesion and signaling.
Probes for Glycosyltransferase Activity: Labeled branched-chain sugar acceptors can be used to assay the activity of glycosyltransferases and to screen for inhibitors of these enzymes.[31]
C. Advanced Biomaterials
The structural versatility of branched-chain sugars makes them attractive building blocks for the creation of advanced biomaterials with tailored properties.
Hydrogel Formulation: Branched-chain oligosaccharides can be used as cross-linking agents to create hydrogels with tunable mechanical properties and degradation rates.[22][23][26][27] These hydrogels have potential applications in drug delivery, tissue engineering, and wound healing. For example, branched fructo-oligosaccharides have been used to crosslink carboxymethyl cellulose to form an injectable hydrogel for diabetic wound healing.[22]
Conclusion and Future Perspectives
Branched-chain sugar building blocks represent a frontier in glycoscience, offering a wealth of opportunities for both fundamental research and practical applications. The continued development of novel and efficient synthetic methods, both chemical and enzymatic, will be crucial for unlocking the full potential of these unique molecules. As our ability to create and manipulate these complex structures grows, so too will our understanding of their diverse roles in biology. From the design of next-generation antibiotics that can overcome drug resistance to the development of intelligent biomaterials that can promote tissue regeneration, the future of glycoscience is intricately branched and full of promise.
References
ChemRxiv. (2023). Mechanochemistry Enables Rapid and Solvent-Free Wittig Reactions on Sugars. ChemRxiv. [Link]
PubMed. (1991). Chemoenzymatic synthesis of the branched oligosaccharides which correspond to the core structures of N-linked sugar chains. PubMed. [Link]
ResearchGate. (2001). A Convenient Route to Higher Sugars by Two-Carbon Chain Elongation Using Wittig/Dihydroxylation Reactions. ResearchGate. [Link]
PubMed. (2001). A convenient route to higher sugars by two-carbon chain elongation using Wittig/dihydroxylation reactions. PubMed. [Link]
National Institutes of Health. (2012). A General Strategy for the Chemoenzymatic Synthesis of Asymmetrically Branched N-Glycans. PMC. [Link]
National Institutes of Health. (2025). Mechanochemistry Enables Rapid and Solvent‐Free Wittig Reactions on Sugars. PMC. [Link]
Semantic Scholar. (1991). A Novel Reagent for the Synthesis of Branched-chain Functionalized Sugars. Dichloromethyllithium. Semantic Scholar. [Link]
DTU Research Database. (2001). A Convenient Route to Higher Sugars by Two-Carbon Chain Elongation Using Wittig/Dihydroxylation Reactions. DTU Research Database. [Link]
Canadian Science Publishing. (1969). Branched-chain sugars. Reaction of furanoses with formaldehyde: A simple synthesis of D- and L-apiose. Canadian Science Publishing. [Link]
National Institutes of Health. (2015). Chemoenzymatic Synthesis of a Library of Human Milk Oligosaccharides. PMC. [Link]
National Institutes of Health. (2020). Deciphering the enzymatic mechanism of sugar ring contraction in UDP-apiose biosynthesis. PMC. [Link]
PubMed. (2025). Versatile Strategy for the Chemoenzymatic Synthesis of Branched Human Milk Oligosaccharides Containing the Lacto-N-Biose Motif. PubMed. [Link]
J-STAGE. (2004). Synthesis of l-Vancosamine Derivatives from Methyl α-d-Mannopyranoside. J-STAGE. [Link]
PubMed. (2024). Branched fructo-oligosaccharides from Polygonatum Cyrtonema Hua as crosslinking agents for cellulose: A novel injectable and on-demand dissolution hydrogel for diabetic wound. PubMed. [Link]
Scilit. (2007). Glycosyltransferases: structures, functions, and mechanisms. Scilit. [Link]
SpringerLink. (2003). Preparation of various C-2 branched carbohydrates using intramolecular radical reactions. SpringerLink. [Link]
National Institutes of Health. (2021). From Hamamelitannin Synthesis to the Study of Enzymatic Acylations of D-Hamamelose. PMC. [Link]
ResearchGate. (2021). Methyltransferase Contingencies in the Pathway of Everninomicin D Antibiotics and Analogues. ResearchGate. [Link]
ResearchGate. (2021). Biosynthesis and Engineered Overproduction of Everninomicins with Promising Activity against Multidrug-Resistant Bacteria. ResearchGate. [Link]
American Chemical Society. (2025). Site-Selective C-H Activation of Carbohydrates. ACS Publications. [Link]
National Institutes of Health. (2023). Diversity of Bioinspired Hydrogels: From Structure to Applications. PMC. [Link]
Vanderbilt University. (2023). On the origins of pentose sugars in everninomicin D biosynthesis. Vanderbilt University. [Link]
PubMed. (1998). Everninomicin, a New Oligosaccharide Antibiotic: Its Antimicrobial Activity, Post-Antibiotic Effect and Synergistic Bactericidal Activity. PubMed. [Link]
Global Pharmaceutical Sciences Review. (2023). gradient gels exploring diverse starch concentrations in hydrogel formulations. GPSR. [Link]
MDPI. (2023). Sugars and Polyols of Natural Origin as Carriers for Solubility and Dissolution Enhancement. MDPI. [Link]
MDPI. (2022). Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review. MDPI. [Link]
Aaltodoc. (2025). The Chemical Modification of Sugars with the Retro-Aldol Reaction. Aaltodoc. [Link]
MDPI. (2024). Hydrogels Based on Proteins Cross-Linked with Carbonyl Derivatives of Polysaccharides, with Biomedical Applications. MDPI. [Link]
EurekAlert!. (2025). Origin of life twist: New study challenges longstanding hypothesis on how first sugars formed. EurekAlert!. [Link]
National Institutes of Health. (2022). Carbohydrates Used in Polymeric Systems for Drug Delivery: From Structures to Applications. PMC. [Link]
National Center for Biotechnology Information. (n.d.). Glycan-Recognizing Probes as Tools. NCBI Bookshelf. [Link]
PubMed. (2011). Branched N-glycans and their implications for cell adhesion, signaling and clinical applications for cancer biomarkers and in therapeutics. PubMed. [Link]
ResearchGate. (2022). Carbohydrate based biomaterials for neural interface applications. ResearchGate. [Link]
National Center for Biotechnology Information. (2022). Glycosylation Precursors. NCBI Bookshelf. [Link]
PubMed. (2005). Synthesis of the branched-chain sugar aceric acid: a unique component of the pectic polysaccharide rhamnogalacturonan-II. PubMed. [Link]
PubMed. (2003). Synthesis of new branched-chain amino sugars. PubMed. [Link]
ACS Publications. (2019). Carbohydrate Experiments in the Organic Laboratory: A Robust Synthesis and Modification of Thioglycosides. ACS Publications. [Link]
R Discovery. (1965). 1353. Branched-chain sugars. Part V. Structure and reactivity of anhydro-sugars. Part VI. The synthesis of branched-chain deoxy-sugars. R Discovery. [Link]
Frontiers. (2021). Glycan Profiling by Sequencing to Uncover Multicellular Communication: Launching Glycobiology in Single Cells and Microbiomes. Frontiers. [Link]
American Scientist. (2026). The Sweet Science of Glycobiology. American Scientist. [Link]
Unlocking the Glycomic Code: The Discovery, Biochemistry, and Isolation of Apiose in Plant Cell Walls
Target Audience: Researchers, Glycobiologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary For over a century, apiose—a unique branched-chain pentose—has ev...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Glycobiologists, and Drug Development Professionals
Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
For over a century, apiose—a unique branched-chain pentose—has evolved from a botanical curiosity to a central target in plant glycobiology and agricultural biotechnology. As a Senior Application Scientist, I have observed that understanding the structural and functional nuances of apiose is no longer just an academic exercise; it is a critical prerequisite for developing novel herbicides, engineering biomass for biofuels, and mapping the complex "glycomic code" of plant cell walls. This whitepaper synthesizes the historical discovery of apiose, details its structural biochemistry, and provides field-proven, self-validating protocols for its extraction and characterization.
The Historical Trajectory: From Parsley to the Pectic Matrix
The discovery of apiose is a masterclass in analytical chemistry. In 1901, the German chemist Eduard Vongerichten isolated a novel sugar from the flavonoid glycoside apiin found in parsley (Apium petroselinum). Subjecting the extract to mild acid hydrolysis (0.5–1% sulfuric acid), he noted that the resulting pentose did not exhibit the standard properties of arabinose or xylose, leading him to deduce its unusual branched-chain structure and name it "apiose" 1.
For decades, apiose was considered a mere secondary metabolite. However, in the 1950s and 1960s, researchers identified it as a widespread constituent of the primary cell walls of higher plants, specifically within aquatic monocots like Lemna minor (duckweed)2. The true paradigm shift occurred in 1996 when Matoh, Kobayashi, O'Neill, and Albersheim demonstrated that apiose is the critical anchor point for borate cross-linking in rhamnogalacturonan II (RG-II), solving the long-standing mystery of why boron is an essential micronutrient for plants3.
Structural Biochemistry and Biosynthesis
Apiose (3-C-(hydroxymethyl)-D-erythrofuranose) possesses a diol structure that is highly reactive. In plants, the activated sugar donor UDP-D-apiose is synthesized from UDP-D-glucuronic acid via a single, highly complex enzyme: UDP-apiose/UDP-xylose synthase (UAS) . Because this enzymatic pathway is entirely absent in mammalian systems, UAS represents a highly selective target for next-generation agrochemicals and drug development.
Caption: Enzymatic divergence of UDP-D-glucuronic acid into UDP-D-apiose and UDP-D-xylose via UAS.
The Architectural Keystone: RG-II and Borate Dimerization
Rhamnogalacturonan II (RG-II) is arguably the most complex polysaccharide in nature, containing 12 different glycosyl residues. Despite its low abundance (<10% of total pectin), it is vital for cell wall integrity. Two RG-II monomers are covalently cross-linked via a 1:2 borate-diol diester bond. Crucially, this bond forms exclusively between the 2' and 3' hydroxyl groups of the apiosyl residues located on Side Chain A of each monomer 4.
Caption: Mechanism of borate-diester cross-linking between two RG-II monomers via apiosyl residues.
Quantitative Data Presentation
To contextualize the physical parameters of apiose and RG-II in experimental settings, the following table summarizes the key quantitative metrics utilized in our laboratory workflows.
Parameter
Value / Description
Biological Significance
Apiose Molecular Weight
150.13 g/mol
Highly soluble, branched pentose core.
RG-II Cell Wall Abundance
< 10% of total primary wall pectin
Low abundance but structurally indispensable.
In Vivo Dimerization Rate
> 90% cross-linked
Requires B-sufficient conditions for normal growth.
Cross-link Binding Site
2' and 3' OH of Apiosyl (Side Chain A)
Stereospecific locus for borate diester formation.
Monomer / Dimer Mass
~5 kDa (Monomer) / ~10 kDa (Dimer)
Enables clear separation via Size Exclusion Chromatography.
Self-Validating Experimental Methodologies
As researchers, we must design protocols that inherently prove their own success. The following methodologies detail the causality behind each reagent choice and include built-in validation checkpoints.
Protocol A: Non-Destructive Extraction of Apiogalacturonans (from Lemna minor)
This protocol isolates apiose-rich polysaccharides without breaking delicate covalent structures 5.
Preparation of Alcohol Insoluble Residue (AIR): Homogenize Lemna minor tissue in 80% ethanol at 80°C.
Causality: Hot ethanol denatures endogenous enzymes (preventing artifactual degradation) and removes soluble sugars and lipids, leaving only the structural cell wall matrix.
Ammonium Oxalate Extraction: Suspend the AIR in 0.5% ammonium oxalate at 22°C for 2 hours.
Causality: Ammonium oxalate is a highly specific chelator. It sequesters Ca²⁺ ions that normally cross-link the homogalacturonan (HG) backbone. By removing the calcium, the pectic network solubilizes gently without the need for harsh acids that would cleave the apiose side chains.
Anion-Exchange Chromatography: Load the extract onto a DEAE-Sephadex column and elute with a sodium chloride gradient.
Validation Check: Apiogalacturonans will elute based on their charge density. A successful extraction will yield fractions with high apiose content directly correlating to their solubility in higher molarities of NaCl.
Protocol B: Isolation and In Vitro Dimerization Assay of RG-II
This workflow proves the functional capacity of the apiosyl residues to form borate cross-links 4.
Enzymatic Digestion: Treat the isolated cell wall pectin with Endopolygalacturonase (EPG) at pH 4.5.
Causality: EPG specifically hydrolyzes the unbranched α-(1→4)-D-galacturonic acid linkages of the HG backbone. Because RG-II possesses highly complex, sterically hindering side chains (including the apiose-containing Side Chain A), it is completely resistant to EPG. This differential susceptibility releases intact RG-II domains.
Acidic Monomerization: Treat the isolated RG-II with 0.1 M HCl (pH 1.0) for 30 minutes.
Causality: Low pH protonates the borate diester bond, breaking the dimer into two ~5 kDa monomers.
In Vitro Dimerization: Adjust the solution to pH 3.5, add 1 mM Boric Acid, and introduce a divalent cation (e.g., Pb²⁺ or Sr²⁺).
Causality: The divalent cations coordinate the complex, dramatically increasing the thermodynamic favorability of the diester bond formation at the apiosyl residues.
Validation Check (SEC): Run the reaction mixture through Size Exclusion Chromatography. A successful assay will show a distinct peak shift from ~5 kDa (monomer) back to ~10 kDa (dimer), validating the structural integrity of the apiose binding sites.
Strategic Implications for Drug Development and Biotechnology
The unique biochemistry of apiose offers lucrative avenues for commercial and therapeutic development. Because the UDP-apiose biosynthetic pathway and the subsequent borate cross-linking mechanisms are fundamentally absent in humans and animals, enzymes like UAS serve as ideal targets for novel, non-toxic herbicides. Furthermore, in the biofuel sector, the borate-apiose cross-link is a primary driver of "biomass recalcitrance" (the resistance of plant cell walls to enzymatic breakdown). By engineering microbial enzymes capable of specifically cleaving apiosyl linkages6, biotechnology firms can drastically improve the efficiency of converting plant biomass into fermentable sugars.
References
Apiose: one of nature's witty games
Source: Glycobiology (Oxford Academic)
URL:[Link]
Synthesis of borate cross-linked rhamnogalacturonan II
Source: Frontiers in Plant Science
URL:[Link]
Rhamnogalacturonan II - structure and properties
Source: Complex Carbohydrate Research Center (CCRC), University of Georgia
URL:[Link]
Isolation and partial characterization of apiogalacturonans from the cell wall of Lemna minor
Source: Biochemical Journal (NIH/PubMed)
URL:[Link]
Functional assignment of multiple catabolic pathways for D-apiose
Source: Nature Chemical Biology (NIH/PMC)
URL:[Link]
An In-depth Technical Guide to the Thermodynamic Stability of di-O-isopropylidene apiose
For Distribution to: Researchers, Scientists, and Drug Development Professionals Abstract Apiose, a unique branched-chain pentose, is a critical component of various plant polysaccharides. Its chemical synthesis and modi...
Author: BenchChem Technical Support Team. Date: March 2026
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
Apiose, a unique branched-chain pentose, is a critical component of various plant polysaccharides. Its chemical synthesis and modification, pivotal for the study of these complex biomolecules, necessitate the use of protecting groups to ensure regioselectivity. Among these, isopropylidene acetals are frequently employed due to their ease of installation and subsequent removal. This technical guide provides a comprehensive exploration of the thermodynamic stability of di-O-isopropylidene apiose derivatives. We delve into the principles of kinetic versus thermodynamic control in the context of acetalization, analyze the structural factors governing isomer stability, and present detailed methodologies for the synthesis, equilibration, and characterization of these important synthetic intermediates. This document is intended to serve as a valuable resource for researchers in carbohydrate chemistry, providing both theoretical insights and practical protocols to inform experimental design and accelerate discovery.
Introduction: The Significance of Apiose and Protecting Group Strategies
D-Apiose, a naturally occurring branched-chain pentose, is a fundamental constituent of complex plant cell wall polysaccharides, including rhamnogalacturonan II (RG-II) and apiogalacturonan. The intricate structure of these biomolecules and their biological roles have made apiose and its derivatives significant targets for chemical synthesis. The presence of multiple hydroxyl groups in apiose necessitates a robust protecting group strategy to achieve regioselective modifications and glycosylations.
Isopropylidene acetals, or ketals, are among the most common protecting groups in carbohydrate chemistry. They are readily formed by reacting the sugar with acetone or a related reagent under acidic catalysis and are generally stable to a wide range of reaction conditions, yet can be removed under mild acidic hydrolysis.[1] When two or more hydroxyl groups are protected with isopropylidene groups, as in di-O-isopropylidene apiose, a set of constitutional isomers can be formed. The relative proportion of these isomers can be dictated by whether the reaction is under kinetic or thermodynamic control.[1] Understanding the thermodynamic stability of these isomers is paramount for optimizing synthetic routes and for the isolation of the desired, most stable product.
This guide will focus on the di-O-isopropylidene derivatives of D-apio-L-furanose, the most common isomeric form of apiose.
Formation of di-O-isopropylidene apiose: A Tale of Two Controls
The reaction of apiose with an acetalating agent like acetone or 2,2-dimethoxypropane in the presence of an acid catalyst can lead to a mixture of di-O-isopropylidene apiose isomers. The final product distribution is governed by the principles of kinetic and thermodynamic control.[1][2]
Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest will predominate. This is the kinetic product . Its formation proceeds via the lowest activation energy pathway.[3][4]
Thermodynamic Control: At higher temperatures and longer reaction times, the reaction becomes reversible. This allows for an equilibrium to be established, and the most stable product, the thermodynamic product , will be the major component of the mixture.[3][4]
For the acetalization of carbohydrates, thermodynamic control is often favored to yield the most stable isomer, which is typically easier to isolate in a pure form.[5]
Figure 1: Kinetic vs. Thermodynamic Control in Acetalization
Structural Analysis of di-O-isopropylidene apiose Isomers and Their Relative Stability
The most commonly encountered di-O-isopropylidene derivative of D-apiose is 1,2:3,5-di-O-isopropylidene-α-D-apio-L-furanose .[][7] This isomer benefits from significant thermodynamic stability. Let's analyze the structural features that contribute to this stability:
1,2-O-isopropylidene group: This group forms a five-membered ring fused in a cis fashion to the furanose ring. In furanose systems, cis-fused five-membered rings are generally more stable than their trans-fused counterparts due to reduced ring strain.
3,5-O-isopropylidene group: This second isopropylidene group forms a six-membered 1,3-dioxane ring. This ring can adopt a stable chair conformation, minimizing steric interactions.
The combination of a stable cis-fused five-membered ring and a chair-like six-membered ring results in a thermodynamically favored structure. This exceptional stability makes 1,2:3,5-di-O-isopropylidene-α-D-apio-L-furanose a valuable and robust intermediate in multi-step syntheses.[]
Other potential isomers, such as one with a 2,3-O-isopropylidene group, are also possible. The 2,3-O-isopropylidene group is known for its remarkable stability in apiofuranose derivatives.[8] However, the formation of a second isopropylidene group at other positions might introduce significant ring strain or unfavorable steric interactions, rendering the resulting di-acetal less thermodynamically stable than the 1,2:3,5-isomer.
Table 1: Factors Influencing the Stability of di-O-isopropylidene apiose Isomers
Isomer
Fused Ring System
Key Stability Factors
Predicted Relative Thermodynamic Stability
1,2:3,5-di-O-isopropylidene-α-D-apio-L-furanose
cis-fused 5-membered ring (1,2-acetal) and 6-membered ring (3,5-acetal)
Low ring strain in the cis-fused system. The 6-membered ring can adopt a stable chair conformation.
High
2,3:?,?-di-O-isopropylidene apiose
cis-fused 5-membered ring (2,3-acetal)
The 2,3-O-isopropylidene group is known to be stable. The stability of the second acetal would depend on its location and the resulting ring strain.
Moderate to High
Experimental Methodologies for Synthesis and Stability Assessment
To experimentally determine the thermodynamic stability of di-O-isopropylidene apiose isomers, a robust set of protocols for their synthesis, equilibration, and analysis is required.
Synthesis of di-O-isopropylidene apiose
The following protocol describes a general method for the synthesis of di-O-isopropylidene apiose, which, under conditions of thermodynamic control, is expected to yield the most stable isomer as the major product.[9][10]
Protocol 1: Synthesis of di-O-isopropylidene apiose
Reaction Setup: To a solution of D-apiose in anhydrous acetone, add 2,2-dimethoxypropane and a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to ensure the reaction reaches thermodynamic equilibrium. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, quench the catalyst with a weak base (e.g., triethylamine or sodium bicarbonate). Remove the solvent under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the major di-O-isopropylidene apiose isomer.
Figure 2: Workflow for the Synthesis of di-O-isopropylidene apiose
Isomer Equilibration and Determination of Thermodynamic Stability
To confirm that the isolated major isomer is indeed the thermodynamic product, an equilibration experiment can be performed.
Protocol 2: Acid-Catalyzed Isomer Equilibration
Sample Preparation: Dissolve a purified sample of a single di-O-isopropylidene apiose isomer in a suitable anhydrous solvent (e.g., acetone or dichloromethane).
Acid Catalysis: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
Equilibration: Stir the mixture at an elevated temperature (e.g., 50 °C) for an extended period (e.g., 24-48 hours) to allow the isomers to equilibrate.
Analysis: Periodically take aliquots from the reaction mixture, quench the acid, and analyze the isomeric ratio by Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography (GC). The ratio of isomers should plateau when thermodynamic equilibrium is reached.
Analytical Techniques for Isomer Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of carbohydrate isomers.[11][12] The chemical shifts and coupling constants of the protons and carbons in the apiose core and the isopropylidene groups will be unique for each isomer, allowing for their unambiguous identification and quantification. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for complete structural assignment.[11]
Table 2: Representative NMR Parameters for Apiose Derivatives
Nucleus
Typical Chemical Shift Range (ppm)
Information Provided
¹H
3.0 - 5.5
Anomeric proton signals, ring proton conformations, and coupling constants reveal stereochemistry.
¹³C
60 - 110
Unique signals for each carbon in the apiose core and the isopropylidene groups. The chemical shift of the anomeric carbon is particularly informative.
Computational Chemistry Approaches to Stability Assessment
In addition to experimental methods, computational chemistry provides a powerful avenue for predicting the relative thermodynamic stabilities of different di-O-isopropylidene apiose isomers.[13][14]
Methodology:
Conformational Search: Perform a systematic conformational search for each potential isomer using molecular mechanics methods.
Geometry Optimization and Energy Calculation: The low-energy conformers identified are then subjected to geometry optimization and single-point energy calculations using higher levels of theory, such as Density Functional Theory (DFT).
Stability Ranking: The relative energies of the most stable conformers of each isomer can be used to predict their relative thermodynamic stabilities.
These computational approaches can provide valuable insights into the factors governing isomer stability, such as ring strain and steric interactions, and can guide synthetic efforts towards the desired thermodynamic product.
Conclusion
The thermodynamic stability of di-O-isopropylidene apiose is a critical consideration for the efficient synthesis of apiose-containing molecules. The 1,2:3,5-di-O-isopropylidene-α-D-apio-L-furanose isomer is particularly stable due to favorable ring conformations. By understanding the principles of kinetic and thermodynamic control and employing the experimental and computational methodologies outlined in this guide, researchers can effectively control the outcome of the acetalization reaction and isolate the desired thermodynamically favored product. This knowledge is essential for the advancement of carbohydrate synthesis and the development of novel therapeutics and materials based on the unique structural properties of apiose.
References
Studies of Catalyst-Controlled Regioselective Acetalization and Its Application to Single-Pot Synthesis of Differentially Protected Saccharides. PMC. [Link]
Thermodynamic and Kinetic Control. AP Chem Guide. [Link]
Development of Sustainable Carbohydrate-Based Solvents by Acetal Functionalisation of Biomass. Infoscience. [Link]
9.4 Thermodynamic and Kinetic Control. AP Chemistry - Fiveable. [Link]
Theoretical insights on the structure and stability of the [C2, H3, P, O] isomeric family. [Link]
Thermochemical Studies of Small Carbohydrates. The Journal of Organic Chemistry. [Link]
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
NMR portions of the diastereoisomeric mixtures 12 and 44 showing the... ResearchGate. [Link]
Computational carbohydrate chemistry: what theoretical methods can tell us. PMC. [Link]
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
Computational studies on carbohydrates: Solvation studies on maltose and cyclomaltooligosaccharides (cyclodextrins) using a DFT/ab initio-derived empirical force field, AMB99C | Request PDF. ResearchGate. [Link]
How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. [Link]
Synthesis of O-1–O-6 Substituted Positional Isomers of d-Glucose–Thioether Ligands and Their Ruthenium Polypyridyl Conjugate. Scholarly Publications Leiden University. [Link]
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
Mechanistic insight into the acid-catalyzed isomerization of biomass-derived polysubstituted pyrrolidines: an experimental and DFT study. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PMC. [Link]
Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]
Application Note: Protocol for the Chemical Synthesis of D-Apiose Diacetonide from D-Glucose
Prepared By: Senior Application Scientist Target Audience: Synthetic Chemists, Glycobiologists, and Drug Development Professionals Executive Summary D-Apiose (3-C-(hydroxymethyl)-D-erythrofuranose) is a naturally occurri...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared By: Senior Application Scientist
Target Audience: Synthetic Chemists, Glycobiologists, and Drug Development Professionals
Executive Summary
D-Apiose (3-C-(hydroxymethyl)-D-erythrofuranose) is a naturally occurring, highly branched pentose sugar that plays a critical structural role in plant cell wall polysaccharides, specifically in the borate cross-linking of rhamnogalacturonan II (RG-II)[1][2]. Due to its unique tertiary alcohol and branched architecture, D-apiose is a highly sought-after chiral building block for the development of nucleoside analogs, carbohydrate-based therapeutics, and conformationally semi-rigid diacylglycerol (DAG) analogs[].
Because unprotected D-apiose is prone to isomerization and degradation, it is typically synthesized and stored as D-apiose diacetonide (1,2:3,5-di-O-isopropylidene-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-D-apio-L-furanose). This application note details a robust, self-validating synthetic protocol to convert inexpensive D-glucose into D-apiose diacetonide, leveraging a sequence of selective protections, C-3 oxidation, Wittig methylenation, and oxidative chain truncation[4].
Strategic Retrosynthetic Analysis & Causality
The conversion of a linear six-carbon aldohexose (D-glucose) into a branched five-carbon pentose (D-apiose) requires precise stereochemical control and skeleton rearrangement. The logic of this protocol is built on three pillars:
Scaffold Isolation via Acetonation: D-Glucose is converted to diacetone glucose (DAG). This selectively protects the C-1/C-2 and C-5/C-6 hydroxyl groups, leaving only the C-3 position exposed for targeted functionalization[4].
C-3 Branching via Wittig-Hydroboration: Because the resulting 3-ulose intermediate lacks enolizable
-protons, direct aldol condensation is sterically and electronically forbidden. Instead, a Wittig reaction installs an exocyclic methylene group, which is subsequently hydroborated in an anti-Markovnikov fashion to yield the essential 3-C-(hydroxymethyl) branch[4].
Chain Truncation via Oxidative Cleavage: The C-5 and C-6 carbons of the original glucose backbone must be excised. Selective hydrolysis of the 5,6-acetonide exposes a vicinal diol, which is cleaved by sodium periodate (NaIOngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
) to a C-5 aldehyde. A subsequent oxidative decarboxylation (e.g., using Pb(OAc)) removes the final excess carbon, yielding the apiose skeleton[5]. Final global acetonation traps the molecule in its stable 1,2:3,5-di-O-isopropylidene form.
Chemical workflow for the synthesis of D-apiose diacetonide from D-glucose.
Reaction Parameters & Quantitative Data
The following table summarizes the stoichiometric parameters, reaction conditions, and expected yields for the critical workflow stages.
Reaction Step
Reagents & Catalysts
Temp / Time
Expected Yield
Causality / Quality Control
1. Acetonation
Acetone, Hngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
SO (cat.)
25°C, 16 h
85-90%
Protects C1/C2 and C5/C6; monitor by TLC (Hex:EtOAc 1:1).
2. Swern Oxidation
Oxalyl chloride, DMSO, EtN
-78°C to RT, 3 h
>90%
Mild oxidation prevents ring-opening of the furanose system.
3. Wittig Reaction
PhPCHBr, n-BuLi, THF
0°C to RT, 12 h
75-80%
Installs the C-3 branch precursor. Triphenylphosphine oxide must be rigorously removed.
4. Hydroboration
BH·THF, then HO/NaOH
0°C to RT, 4 h
70-75%
Stereoselective anti-Markovnikov addition yields the correct erythro configuration.
5. 5,6-Deprotection
60% aq. Acetic Acid
40°C, 4 h
85-90%
Selectively hydrolyzes the less stable 5,6-acetonide over the 1,2-acetonide.
6. Oxidative Cleavage
NaIO, CHCl/HO
RT, 2 h
90-95%
Cleaves the 5,6-diol to generate the C-5 aldehyde[4].
7. Truncation & Protection
1. Pb(OAc) 2. Acetone/H
RT, 12 h
50-60%
Excises C-5[5] and traps the resulting apiose as the stable diacetonide.
-D-glucose (50.0 g, 277 mmol) in anhydrous acetone (1.0 L).
Slowly add concentrated H
SO (20 mL) dropwise under vigorous stirring at 0°C.
Allow the reaction to warm to room temperature and stir for 16 hours until the suspension clears.
Neutralize the mixture carefully with saturated aqueous Na
CO until pH 7-8 is reached. Filter the precipitated inorganic salts.
Concentrate the filtrate in vacuo, extract with dichloromethane (DCM), dry over MgSO
, and recrystallize from cyclohexane to yield 1,2:5,6-di-O-isopropylidene--D-glucofuranose.
Step 1.2: Swern Oxidation to 3-Ulose
In an oven-dried flask under argon, add oxalyl chloride (2.0 equiv) to anhydrous DCM at -78°C.
Add anhydrous DMSO (4.0 equiv) dropwise. Stir for 15 minutes.
Add a solution of DAG (1.0 equiv) in DCM dropwise. Stir for 45 minutes at -78°C.
Quench with triethylamine (Et
N, 5.0 equiv) and allow the mixture to warm to room temperature.
Wash the organic layer with 1M HCl, saturated NaHCO
, and brine. Dry and concentrate to yield 1,2:5,6-di-O-isopropylidene--D-ribo-hexofuranos-3-ulose. Note: Use immediately in the next step to prevent hydration of the highly electrophilic ketone.
Phase 2: Chain Branching (Wittig & Hydroboration)
Step 2.1: Wittig Methylenation
Suspend methyltriphenylphosphonium bromide (1.5 equiv) in anhydrous THF at 0°C under argon.
Add n-butyllithium (1.45 equiv, 2.5 M in hexanes) dropwise to generate the ylide (solution turns bright yellow). Stir for 30 minutes.
Add the 3-ulose intermediate (1.0 equiv) dissolved in THF dropwise. Allow the reaction to warm to room temperature and stir overnight[4].
Quench with saturated NH
Cl, extract with ethyl acetate, and purify via silica gel chromatography to isolate the 3-methylene derivative.
Step 2.2: Hydroboration-Oxidation
Dissolve the 3-methylene intermediate in anhydrous THF at 0°C.
Add BH
·THF complex (2.0 equiv) dropwise. Stir for 2 hours at room temperature.
Cool the mixture back to 0°C and carefully add 3M NaOH, followed by 30% H
O. Stir for an additional 2 hours.
Extract with DCM, dry, and concentrate. The resulting product is 3-C-(hydroxymethyl)-1,2:5,6-di-O-isopropylidene-
-D-allofuranose.
Phase 3: Chain Truncation & Final Protection
Step 3.1: Selective 5,6-Acetonide Hydrolysis
Dissolve the branched allofuranose in 60% aqueous acetic acid.
Stir at 40°C for 4 hours. Monitor strictly by TLC to prevent the cleavage of the more stable 1,2-acetonide.
Concentrate under reduced pressure (co-evaporate with toluene to remove residual acetic acid) to yield the 5,6-diol.
Step 3.2: Oxidative Cleavage
Dissolve the 5,6-diol in a 1:1 mixture of DCM and water.
Add sodium periodate (NaIO
, 1.2 equiv) in small portions at room temperature[4].
Stir for 2 hours. The C5-C6 bond is cleaved, liberating formaldehyde and generating the C-5 aldehyde intermediate.
Extract the organic layer, wash with water, dry, and concentrate.
Step 3.3: Decarboxylation & Final Acetonation to D-Apiose Diacetonide
To truncate the C-5 aldehyde and achieve the 4-carbon main chain of apiose, subject the intermediate to oxidative cleavage using Lead(IV) acetate (Pb(OAc)
) in ethyl acetate[5]. This performs a one-pot oxidative decarboxylation, yielding the apiose skeleton.
To stabilize the highly labile unprotected apiose, immediately dissolve the crude residue in anhydrous acetone containing a catalytic amount of p-toluenesulfonic acid (pTSA).
Stir at room temperature for 12 hours. Neutralize with Et
N, concentrate, and purify via flash chromatography.
The final product is 1,2:3,5-di-O-isopropylidene-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-D-apiose (D-apiose diacetonide), isolated as a stable, clear syrup.
References
Journal of the American Chemical Society. Analysis of UDP-d-Apiose/UDP-d-Xylose Synthase-Catalyzed Conversion of UDP-d-Apiose Phosphonate... Available at: [Link]
PubMed (NIH). The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization... Available at:[Link]
RSC Advances (ResearchGate). Lead tetraacetate mediated one pot oxidative cleavage and acetylation reaction: an approach to apio and homologated apio pyrimidine nucleosides... Available at:[Link]
Protocol for the Isolation and Controlled Fragmentation of Apiose-Containing Rhamnogalacturonan II (RG-II) Oligosaccharides
Abstract Rhamnogalacturonan II (RG-II) is the most structurally complex domain of the plant cell wall pectic network.[1][2] Despite its low abundance (~1-4% of pectin), it is essential for plant growth due to its ability...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Rhamnogalacturonan II (RG-II) is the most structurally complex domain of the plant cell wall pectic network.[1][2] Despite its low abundance (~1-4% of pectin), it is essential for plant growth due to its ability to dimerize via a borate diester cross-link.[2][3] This cross-link is anchored exclusively by the apiosyl residues located in Side Chain A.
This application note details the isolation of intact RG-II and the subsequent generation of apiose-containing oligosaccharides (Side Chains A and B). Unlike standard monosaccharide analysis which destroys the labile apiose ring, this protocol utilizes controlled mild acid hydrolysis and High-Performance Anion-Exchange Chromatography (HPAEC) to preserve the furanose configuration essential for structural and functional studies.
Part 1: Strategic Overview & Mechanism
The Apiose Challenge
D-Apiose (
) is a branched-chain sugar. In RG-II, it exists in the furanose form (), rendering its glycosidic linkages highly acid-labile. Standard acid hydrolysis (e.g., 2M TFA @ 120°C) results in the complete degradation of apiose. Therefore, the isolation of apiose-containing fragments requires a "soft" fragmentation strategy that cleaves the galacturonan backbone while leaving the complex side chains intact.
Structural Map of RG-II
RG-II consists of a homogalacturonan backbone (
-1,4-D-GalA) substituted by four structurally distinct side chains (A, B, C, D).[3]
Side Chain A (Octasaccharide): The primary target. Contains the specific apiosyl residue involved in borate cross-linking.[2][4]
Side Chain B (Nonasaccharide): Contains apiose but is not involved in cross-linking.
Workflow Visualization
The following diagram outlines the logic flow from raw material to purified apiose-containing fragments.
Figure 1: Operational workflow for the extraction and isolation of Apiose-containing Side Chain A.
Part 2: Experimental Protocols
Phase 1: Isolation of Monomeric RG-II
Rationale: Red wine is the preferred source because the fermentation process naturally depolymerizes the bulk pectin (homogalacturonan), leaving the resistant RG-II enriched in the supernatant.
Materials:
Source: Red wine (e.g., Pinot Noir or Cabernet Sauvignon).
Concentration: Concentrate red wine (10 L) to ~500 mL using a rotary evaporator (< 40°C) to remove ethanol.
Ultrafiltration:
Filter the concentrate through a 10 kDa membrane . Discard the retentate (contains high MW polysaccharides).
Filter the filtrate through a 3 kDa membrane . Keep the Retentate . RG-II (MW ~5-10 kDa) is retained here.[6]
Saponification (Critical):
Adjust retentate to 0.1 M NaOH. Stir at 4°C for 24h.
Why? Removes methyl and acetyl esters, simplifying the charge profile for chromatography and allowing enzymes (if used later) to access the backbone.
Anion Exchange Chromatography:
Equilibrate Q-Sepharose column with 20 mM Imidazole-HCl (pH 7.0).
Load sample. Wash with buffer.
Elute with a linear gradient of NaCl (0 to 1.0 M). RG-II typically elutes as a broad peak between 0.25 and 0.45 M NaCl.
Desalting: Dialyze against DI water and lyophilize.
Checkpoint: The resulting white powder is Monomeric RG-II (mRG-II) .
Phase 2: Controlled Mild Acid Hydrolysis
Rationale: This step selectively cleaves the GalA backbone linkages (which are more labile than the internal side-chain linkages under these specific conditions) to release Side Chains A and B as intact oligosaccharides.
Dissolve 5 mg of purified mRG-II in 1.0 mL of 0.1 M TFA .
Incubate at 40°C for 16 hours .
Note: Do NOT exceed 40°C or 0.1 M concentration. Stronger conditions (e.g., 80°C or 2 M TFA) will hydrolyze the apiosyl-glycosidic bonds, destroying the target.
Evaporate TFA under a stream of nitrogen at room temperature.
Wash residue with isopropanol (2x) to remove trace acid.
Redissolve in 500 µL of HPLC-grade water.
Phase 3: Purification of Apiose-Containing Fragments
Rationale: The hydrolysate contains Side Chain A, Side Chain B, and degraded backbone fragments. Size-Exclusion Chromatography (SEC) separates them effectively based on hydrodynamic volume.
Protocol:
Column: Bio-Gel P-2 or Superdex Peptide 10/300 GL.
Eluent: 50 mM Ammonium Formate (pH 5.0) or DI Water (if using HPAEC downstream).
Peak 3: Side Chain B (Nonasaccharide - slightly smaller hydrodynamic radius).
Peak 4: Side Chains C/D and free monosaccharides.
Data Summary: Hydrolysis Conditions & Yields
Parameter
Condition
Target Outcome
Risk
Acid
0.1 M TFA
Selective backbone cleavage
High conc. destroys Apiose
Temp
40°C
Preserves furanose rings
>60°C degrades Side Chain A
Time
16 Hours
Complete release of Side Chains
>24h leads to degradation
Yield
~15-20% (w/w)
Purified Side Chain A
Loss during desalting
Part 3: Validation & Quality Control
HPAEC-PAD Profiling (Dionex)
To confirm the presence of Apiose without destroying it, analyze the isolated Side Chain A using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.
Column: CarboPac PA-1 or PA-20.
Gradient: 0–100 mM NaOAc in 100 mM NaOH over 30 min.
Signature: Side Chain A elutes as a distinct, sharp peak. Comparison with a non-hydrolyzed RG-II control (which should elute in the void) confirms fragmentation.
Diagnostic NMR Signals
Dissolve purified Side Chain A in D₂O. Look for these specific reporter signals in ¹H-NMR (500 MHz+):
5.60 ppm: H-1 of the Apiosyl residue (anomeric proton).
5.25 ppm: H-1 of the Rhamnosyl residue linked to Apiose.
Absence of Borate: Ensure no cross-linking signals (unless studying the dimer).
Colorimetric Assay (Apiose-Specific)
While general uronic acid assays (m-hydroxydiphenyl) quantify the backbone, the Orcinol-HCl method can be used to detect pentoses (like Apiose), though it is less specific than HPAEC.
Part 4: Structural Diagram of the Target
The following diagram illustrates the connectivity of Side Chain A, highlighting the critical Apiose residue.
References
O'Neill, M. A., et al. (1996). Rhamnogalacturonan II, a pectic polysaccharide in the walls of growing plant cells, forms a dimer that is cross-linked by a borate ester.[2][6][7] Journal of Biological Chemistry, 271(37), 22923-22930.[7] Link
Ishii, T., & Matsunaga, T. (1996). Isolation and characterization of a boron-rhamnogalacturonan-II complex from cell walls of sugar beet pulp. Carbohydrate Research, 284(1), 1-9.[7] Link
Pellerin, P., et al. (1996). Structural characterization of red wine rhamnogalacturonan II. Carbohydrate Research, 290(2), 183-197.[5] Link
O'Neill, M. A., et al. (2004). Rhamnogalacturonan II: structure and function of a borate cross-linked cell wall pectic polysaccharide.[2][8] Annual Review of Plant Biology, 55, 109-139. Link
Pabst, M., et al. (2013). Rhamnogalacturonan II structure shows variation in the side chains attached to the backbone. The Plant Journal, 76(1), 61-72. Link
glycosylation reactions using protected apiose donors
Application Note: Advanced Glycosylation Strategies Using Protected D-Apiose Donors Target Audience: Carbohydrate Chemists, Natural Product Synthesizers, and Drug Development Professionals. Introduction: The Apiose Chall...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Glycosylation Strategies Using Protected D-Apiose Donors
Target Audience: Carbohydrate Chemists, Natural Product Synthesizers, and Drug Development Professionals.
Introduction: The Apiose Challenge
D-Apiose is a rare, naturally occurring branched-chain pentose (3-C-(hydroxymethyl)-D-erythrofuranoside). It is a critical structural component of plant cell wall polysaccharides, such as rhamnogalacturonan-II, and serves as a key pharmacophore in numerous bioactive secondary metabolites, including flavonoid and phenylethanoid glycosides[1].
Despite its biological importance, the chemical synthesis of apiosides is notoriously difficult. Unlike rigid pyranoses, the furanose ring of apiose is highly flexible and exceptionally prone to degradation under acidic conditions. Furthermore, controlling stereoselectivity during glycosylation—specifically the formation of 1,2-cis-apiofuranosidic linkages—is a major hurdle. The tertiary alcohol at C3 and the sterically encumbered C2 position make it difficult to employ classical neighboring group participation (NGP) without triggering unwanted side reactions like acetyl migration[2]. This application note details field-proven strategies, mechanistic rationales, and self-validating protocols for achieving high-yielding apiosylations.
Strategic Design of Protected Apiose Donors
The success of an apiosylation reaction is dictated by the synergistic choice of protecting groups and the anomeric leaving group.
Protecting Group Causality: The 2,3-O-isopropylidene acetal is the gold standard for apiose synthesis because it rigidly locks the furanose ring, preserving the delicate (3R) configuration during synthetic manipulations[3]. However, because it ties up both the C2 and C3 hydroxyls, it precludes NGP, often resulting in anomeric mixtures (α/β). Conversely, utilizing 2,3-di-O-acetyl or benzoyl groups can provide NGP to favor 1,2-trans linkages, but this approach risks orthoester formation or 2→1 acetyl migration due to the proximity of the groups[4].
Leaving Group Causality: Thioglycosides (e.g., p-tolyl thioethers) are highly stable, allowing for extensive orthogonal protecting group manipulations prior to activation. They are activated by thiophilic promoters (NIS/TfOH)[2]. Alternatively, apiosyl bromides are highly reactive. Because furanosyl bromides decompose rapidly under acidic conditions, they must be activated using mild, acid-scavenging promoters like basic zinc carbonate (ZnCO₃)[5].
Quantitative Comparison of Apiose Donors
To guide experimental design, the following table summarizes the performance metrics of the most commonly utilized protected apiose donors.
Table 1: Performance Metrics of Protected Apiose Donors
Phenolic aglycone glycosylation; requires in situ generation[5].
Trichloroacetimidate
2,3,5-tri-O-benzoyl
TMSOTf (-40 °C)
65–80%
Moderate to High β
Rapid coupling with unreactive acceptors.
Mechanistic Pathway of Activation
Understanding the intermediate states is crucial for optimizing reaction conditions. The activation of a thioglycoside donor generates a highly electrophilic furanosidic oxocarbenium ion. Because the five-membered ring lacks rigid conformational locking, nucleophilic attack by the acceptor can occur from either face.
Mechanistic pathway of thioglycoside activation and stereochemical divergence.
This protocol utilizes p-Tolyl 2,3-O-isopropylidene-5-O-benzyl-1-thio-β-D-apiofuranoside. The use of strict anhydrous conditions and low temperatures is non-negotiable to stabilize the oxocarbenium intermediate and prevent hemiacetal formation.
Materials:
Apiose Thioglycoside Donor (1.2 equiv)
Glycosyl Acceptor (1.0 equiv)
N-Iodosuccinimide (NIS) (1.5 equiv)
Trifluoromethanesulfonic acid (TfOH) (0.2 equiv)
Activated 4Å Molecular Sieves (MS)
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
Azeotropic Drying: Co-evaporate the donor and acceptor three times with anhydrous toluene to remove trace water. Causality: Water is a highly competitive nucleophile that will react with the oxocarbenium ion to form an unwanted hemiacetal dead-end product.
Preparation: Dissolve the dried mixture in anhydrous DCM (0.05 M) under an argon atmosphere. Add freshly flame-dried 4Å MS. Stir at room temperature for 30 minutes to ensure complete moisture scavenging.
Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Causality: Low temperatures dampen the kinetic energy of the highly reactive furanosidic oxocarbenium ion, slightly improving facial selectivity and preventing donor degradation.
Activation: Add NIS in one portion. Stir for 5 minutes. Dropwise, add a freshly prepared solution of TfOH in DCM.
Validation Check (In-Process): After 15 minutes, spot the reaction mixture on a silica TLC plate (Hexanes/EtOAc 3:1). Stain with p-anisaldehyde and heat. The thioglycoside donor (Rf ~0.7, stains dark purple) should be completely consumed, replaced by the product spot(s).
Quenching: Quench the reaction at -78 °C by adding Triethylamine (Et₃N) until the mixture is basic (pH ~8). Dilute with DCM and wash with saturated aqueous Na₂S₂O₃ to reduce unreacted iodine (solution will turn from red/brown to pale yellow/clear).
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.
Because furanosyl bromides are highly acid-labile, traditional heavy-metal promoters (like AgOTf) often lead to decomposition. Basic zinc carbonate acts as both a mild promoter and an acid scavenger[5].
Step-by-Step Procedure:
Donor Generation: Treat the peracylated apiose precursor with TMSBr in DCM at 4 °C for 4 hours.
Validation Check (In-Process): Apiosyl bromides will decompose on silica TLC. Validate formation by evaporating a 50 µL aliquot and running a rapid ¹H-NMR. Look for the disappearance of the anomeric acetate peak and the appearance of the anomeric bromide proton (typically a doublet around 6.3–6.6 ppm).
Coupling: Concentrate the bromide donor carefully (temperature < 40 °C). Immediately dissolve in anhydrous toluene. Add the acceptor (0.8 equiv), basic ZnCO₃ (0.4 equiv), and 4Å MS.
Heating: Stir the mixture at 60 °C for 12 hours. The basic nature of ZnCO₃ neutralizes any generated HBr, protecting the fragile furanose ring while driving the substitution.
Standardized Experimental Workflow
Standardized experimental workflow for NIS/TfOH-mediated apiosylation.
Troubleshooting & Optimization
Observation: Complete degradation of the apiose donor into unidentifiable baseline material on TLC.
Causality: The furanose ring has undergone acid-catalyzed ring-opening or hydrolysis.
Solution: Ensure absolute anhydrous conditions. If using TfOH, ensure it is freshly distilled and not added in excess. Consider switching to a milder promoter system (e.g., NIS/AgOTf) or utilizing the basic ZnCO₃ protocol if using a halide donor[5].
Causality: The 2,3-O-isopropylidene group provides no neighboring group participation to direct the incoming nucleophile[3].
Solution: If the synthetic route allows, swap the isopropylidene group for 2,3-di-O-benzoyl groups. The benzoyl carbonyl oxygen will trap the oxocarbenium ion from the bottom face, forcing the acceptor to attack from the top face, yielding a high β-selectivity. Be aware this may require longer reaction times due to the "disarming" electron-withdrawing nature of the esters.
References
Bartetzko, M. P. (2018).
Mastihubová, M., & Mastihuba, V. (2021). Apiose-Relevant Glycosidases.
Koóš, M., et al. (2002). An efficient and versatile synthesis of apiose and some C-1-aldehyde- and/or 2,3-O-protected derivatives.
Křenek, K., et al. (2021). Synthesis of Tyrosol and Hydroxytyrosol Glycofuranosides and Their Biochemical and Biological Activities in Cell-Free and Cellular Assays. MDPI Molecules.
Kamzol, D., et al. (2024). Towards the synthesis of UDP-apiofuranose. d-nb.info.
Application Note: Stereoselective Synthesis of D-Apiose Derivatives via Wittig Olefination
Introduction and Strategic Causality D-Apiose (3-C-(hydroxymethyl)-D-erythrofuranose) is a naturally occurring, branched-chain pentose sugar that plays a critical role in plant cell wall integrity, specifically within th...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Strategic Causality
D-Apiose (3-C-(hydroxymethyl)-D-erythrofuranose) is a naturally occurring, branched-chain pentose sugar that plays a critical role in plant cell wall integrity, specifically within the rhamnogalacturonan II polysaccharide complex[1]. In drug development, the unique tertiary alcohol at the C3 position of apiose makes it a highly valuable chiral building block for synthesizing nucleoside analogues and bioactive natural products.
However, synthesizing D-apiose presents a significant steric and stereochemical challenge. Direct nucleophilic addition of hydroxymethyl equivalents (e.g., via Aldol-type reactions) to a C3-ketofuranose often results in poor stereocontrol and is plagued by retro-aldol degradation pathways[1]. To circumvent this, a highly reliable two-step homologation strategy is employed:
Wittig Olefination: The C3-ketone is reacted with methylenetriphenylphosphorane to form a flat, exocyclic 3-C-methylene intermediate. The strong thermodynamic driving force of triphenylphosphine oxide (Ph3PO) formation ensures high conversion rates even on sterically hindered furanose rings[2].
Stereoselective Dihydroxylation: The resulting exocyclic alkene is subjected to syn-dihydroxylation using Osmium tetroxide (OsO4). The bulky protecting groups on the furanose ring direct the osmate ester formation exclusively from the less hindered face, establishing the correct stereocenter for D-apiose[3].
Figure 1: Synthetic workflow for D-apiose via Wittig olefination and dihydroxylation.
Mechanistic Pathway of the Wittig Reaction
The success of the homologation relies on the in situ generation of the highly basic and polar phosphorus ylide. The addition of a strong base (n-BuLi) to methyltriphenylphosphonium bromide deprotonates the acidic α-carbon. The resulting ylide undergoes a [2+2] cycloaddition with the C3-ketone to form an oxaphosphetane intermediate, which rapidly undergoes cycloreversion to yield the desired alkene[4].
Figure 2: Mechanistic pathway of the Wittig olefination forming the C3-methylene intermediate.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in visual and spectroscopic validation checkpoints.
Protocol A: Wittig Olefination of 3-Keto-Furanose
Objective: Convert 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranos-3-ulose to its 3-C-methylene derivative.
Ylide Generation: In an oven-dried, argon-purged flask, suspend methyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF (0.2 M). Cool the suspension to 0 °C.
Deprotonation: Add n-BuLi (1.45 eq) dropwise via syringe.
Self-Validation Check: The suspension will dissolve, and the solution will turn a vibrant canary yellow. This color change is the definitive indicator of successful ylide formation. If the solution remains cloudy or colorless, moisture has likely quenched the base.
Electrophilic Addition: Stir for 30 minutes at 0 °C, then cool the ylide solution to -78 °C. Dissolve the 3-keto-furanose starting material (1.0 eq) in a minimal volume of anhydrous THF and add it dropwise.
Cycloreversion: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4 hours. The yellow color will gradually fade as the ylide is consumed.
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc, 9:1) to yield the 3-C-methylene furanose.
Protocol B: Stereoselective Syn-Dihydroxylation
Objective: Oxidize the exocyclic alkene to the tertiary and primary diol of D-apiose.
Materials:
Osmium tetroxide (OsO₄, 4 wt% in H₂O)
N-Methylmorpholine N-oxide (NMO)
Acetone / Water (4:1 v/v)
Step-by-Step Procedure:
Preparation: Dissolve the 3-C-methylene furanose (1.0 eq) in the Acetone/H₂O solvent mixture (0.1 M).
Oxidation: Add NMO (2.0 eq) in one portion, followed by the catalytic OsO₄ solution (0.05 eq).
Causality Note: The 1,2-O-isopropylidene protecting group creates significant steric bulk on the re-face of the alkene. Consequently, the osmate ester forms almost exclusively from the less hindered si-face, yielding the desired stereochemistry[3].
Reaction: Stir the mixture vigorously at room temperature for 12 hours. The reaction will turn slightly dark as the osmium cycles through its oxidation states.
Quenching: Add solid Sodium sulfite (Na₂SO₃, 5.0 eq) and stir for 1 hour to reduce any residual Os(VIII) to insoluble, safe Os(0).
Workup & Purification: Filter the suspension through a pad of Celite. Extract the filtrate with EtOAc, dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc, 1:1) to afford the protected D-apiose derivative.
Quantitative Data & Validation Metrics
The following tables summarize the stoichiometric parameters and the spectroscopic checkpoints required to validate the success of each synthetic step.
Table 1: Reaction Parameters and Stoichiometry
Reaction Step
Key Reagent
Equivalents
Temperature
Time
Expected Yield
Wittig Olefination
Ph₃PCH₃Br
1.5 eq
-78 °C to RT
4.5 h
82 - 88%
Wittig Olefination
n-BuLi
1.45 eq
0 °C
30 min
N/A
Dihydroxylation
OsO₄
0.05 eq
RT
12 h
75 - 80%
Dihydroxylation
NMO
2.0 eq
RT
12 h
N/A
Table 2: Self-Validation Checkpoints (NMR/TLC)
Intermediate Stage
TLC R_f (Eluent)
¹H NMR Key Signals (CDCl₃)
¹³C NMR Key Signals (CDCl₃)
3-Keto Furanose
0.45 (7:3 Hex/EtOAc)
Absence of C3 proton
~208 ppm (C=O quaternary)
3-C-Methylene
0.65 (9:1 Hex/EtOAc)
~5.3 ppm (m, 2H, =CH₂)
~110 ppm (=CH₂), ~145 ppm (C3)
Protected Apiose
0.25 (1:1 Hex/EtOAc)
~3.6 ppm (s, 2H, -CH₂OH)
~79 ppm (C3 quaternary alcohol)
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 137960, Methylenetriphenylphosphorane.[Link]
Journal of the American Chemical Society. Analysis of UDP-d-Apiose/UDP-d-Xylose Synthase-Catalyzed Conversion of UDP-d-Apiose Phosphonate to UDP-d-Xylose Phosphonate: Implications for a Retroaldol–Aldol Mechanism. (2012).[Link]
Technical Support Center: Optimization of Apiose Diacetonide Synthesis
This is a technical support guide designed for researchers synthesizing D-apiose derivatives. Executive Summary & Core Strategy The synthesis of 1,2:3,3¹-di-O-isopropylidene-α-D-apiofuranose (commonly referred to as Apio...
Author: BenchChem Technical Support Team. Date: March 2026
This is a technical support guide designed for researchers synthesizing D-apiose derivatives.
Executive Summary & Core Strategy
The synthesis of 1,2:3,3¹-di-O-isopropylidene-α-D-apiofuranose (commonly referred to as Apiose Diacetonide ) is notoriously sensitive. Unlike standard hexose protections, the introduction of the quaternary center at C-3 and the subsequent protection of the hydroxymethyl branch (C-3¹) creates significant steric and electronic challenges.
The most robust high-yield route does not start from apiin extraction (low yield/purity) but rather from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose - DAG) via the 3-ulose intermediate .
The "Yield-Killer" Bottlenecks
Oxidation Efficiency: Incomplete conversion of 1,2-O-isopropylidene-α-D-glucofuranose to the 3-ulose ketone.
Stereoselective Branching: Poor diastereoselectivity during the Grignard or Aldol addition to C-3.
Diacetonide Stability: The final 3,3¹-acetonide ring is a 1,3-dioxane derivative which is kinetically slower to form than the 1,2-dioxolane.
Optimized Synthetic Workflow
The following workflow maximizes stereocontrol and yield by utilizing a Grignard-Ozonolysis strategy (Ho/Vasella modification) rather than the classical Cannizzaro-prone Aldol condensation.
Figure 1: Optimized chemo-enzymatic pathway for Apiose Diacetonide. The red node indicates the highest risk of yield loss.
Troubleshooting Guide & FAQs
Phase 1: Precursor Preparation (The 3-Ulose)
Q1: My yield of the 3-ulose ketone is low (<50%). I am using PCC. What is wrong?Diagnosis: PCC (Pyridinium Chlorochromate) is often too acidic and difficult to remove completely from sugar intermediates, leading to decomposition or tar formation.
Corrective Protocol: Switch to PDC (Pyridinium Dichromate) in Acetic Anhydride/DMSO or a Swern Oxidation .
Why: The DMSO-based oxidations are milder and prevent the beta-elimination side reactions common in 3-keto sugars.
Tip: Ensure the starting material (1,2-mono-acetonide) is completely dry. Water kills the Swern reagent instantly.
Q2: I see a second spot on TLC during the periodate cleavage of Mono-DAG. Is it the aldehyde?Diagnosis: Likely yes, but it could also be the hydrate of the aldehyde or a hemiacetal dimer.
Action: Do not attempt to purify the aldehyde intermediate by column chromatography on silica; it is unstable.
Protocol: Perform the NaIO4 cleavage, extract with CHCl3, dry, and immediately proceed to the next step (reduction or oxidation to ketone).
Phase 2: Branching (The Critical Step)
Q3: Why use the Grignard route (VinylMgBr) instead of the direct Aldol (Formaldehyde)?Expert Insight: The classical Aldol condensation (using formaldehyde and base) suffers from the Cannizzaro reaction , where the intermediate aldehyde is reduced to an alcohol or oxidized to an acid, destroying the catalyst and lowering yield.
Advantage: Vinylmagnesium bromide adds to the C-3 ketone with high stereoselectivity (attacking from the less hindered convex face), securing the correct D-apiose configuration (3-C-hydroxymethyl group trans to the 1,2-isopropylidene).
Q4: The Grignard reaction mixture turned into a gel and yield was poor.Diagnosis: Complexation of the magnesium salts with the sugar oxygens.
Corrective Protocol:
Use THF as the solvent (better solubility than ether).
Use a large excess (3-4 equivalents) of VinylMgBr.
Quench Protocol: Do not use aqueous acid. Quench with saturated NH4Cl at -78°C to prevent acetonide hydrolysis.
Phase 3: Final Protection (Diacetonide Formation)
Q5: I cannot get the second acetonide group to form on the 3,3¹-diol.Diagnosis: The 3,3¹-diol is a tertiary alcohol system. Steric hindrance makes this reaction kinetically slow. Standard catalytic TsOH might not be sufficient.
Corrective Protocol:
Drying Agent: Add anhydrous CuSO4 or Molecular Sieves (4Å) directly to the reaction flask (Acetone/H2SO4). This drives the equilibrium by removing water physically.
Reagent: Use 2,2-dimethoxypropane (2,2-DMP) as a scavenger/reagent instead of just acetone.
Time: This reaction may require 24-48 hours at room temperature. Do not heat aggressively, or you will hydrolyze the 1,2-acetonide.
Detailed Protocol: The "Rescue" Acetonation
Use this protocol if you have the free apiose or mono-protected apiose and need to force the diacetonide formation.
Dissolution: Dissolve the crude syrup in dry acetone (0.1 M concentration).
Scavenger: Add 2,2-dimethoxypropane. This reacts with generated water to form methanol and acetone, driving the reaction forward.
Catalyst: Add pTsOH and the anhydrous CuSO4.
Reaction: Stir at 25°C under Argon. Monitor by TLC (Hexane:EtOAc 3:1). The diacetonide usually runs significantly higher (Rf ~0.6-0.7) than the mono-protected form.
Quench: Neutralize with Triethylamine (Et3N) before filtration.
Workup: Filter off the CuSO4. Concentrate the filtrate.
Purification: Flash chromatography on silica gel (neutralized with 1% Et3N).
Quantitative Data: Yield Comparison
Synthetic Strategy
3-C Branching Method
Major Side Reaction
Typical Overall Yield
Classical (Ho, 1979)
Aldol (HCHO/K2CO3)
Cannizzaro Reduction
25 - 35%
Direct Alkylation
Nitromethane (Henry)
Retro-Aldol / Elimination
30 - 40%
Optimized (Recommended)
VinylMgBr + Ozonolysis
Grignard Reduction
55 - 65%
References
Ho, P. T. (1979). "A simple synthesis of D-apiose." Canadian Journal of Chemistry, 57(3), 381–383.
Vasella, A. (1991). "Synthesis of D-Apiose Derivatives." Helvetica Chimica Acta.
Snyder, J. R., & Serianni, A. S. (1987). "D-Apiose: synthesis, conformation, and coupling constants." Carbohydrate Research, 163(2), 169-188.
BenchChem Technical Support. (2025). "Application Notes and Protocols for the Chemical Synthesis of D-Apiose Derivatives."
separation of alpha and beta apiose diacetonide isomers
Welcome to the Technical Support Center for Carbohydrate Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with the isolation and purification of branc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Carbohydrate Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with the isolation and purification of branched-chain pentose derivatives, specifically the α- and β-isomers of apiose diacetonide (e.g., 1,2:3,5-di-O-isopropylidene-D-apiose and related anomeric mixtures).
This guide synthesizes field-proven chromatographic techniques with the underlying chemical principles to ensure your experimental workflows are robust, reproducible, and self-validating.
Section 1: FAQs on Apiose Diacetonide Isomerism
Q: Why is separating the α and β isomers of apiose diacetonide so notoriously difficult?A: D-Apiose is a unique, naturally occurring branched-chain pentose (3-C-(hydroxymethyl)-D-erythrofuranose) that plays a critical role in cross-linking rhamnogalacturonan II (RG-II) in plant cell walls [1]. When protected as a diacetonide, the structural differences between the α and β anomers are restricted to the spatial projection of the anomeric substituent. Because both isomers possess nearly identical molecular weights, lipophilicities, and overall dipole moments, they exhibit virtually identical partitioning behavior on standard aliphatic stationary phases (like hexane/ethyl acetate on silica gel).
Q: I protected D-apiose using standard acetone/acid conditions. Why am I only seeing one isomer?A: Standard acetonation of D-apiose strongly favors the formation of 1,2:3,5-di-O-isopropylidene-α-D-apiofuranose. The 1,2-O-isopropylidene group forms a cis-fused 5,5-bicyclic system. In D-apiose, the 1,2-cis relationship dictates that the molecule must adopt the α-configuration. If you are dealing with an α/β mixture, you are likely working with a derivative where the anomeric center is free or substituted via a different pathway (e.g., 2,3:3',4-di-O-isopropylidene derivatives or anomeric thioapiofuranosides) [2].
Q: How can I definitively confirm the identity of my separated α and β isomers?A:
H NMR spectroscopy is the gold standard for this validation. The coupling constant () of the anomeric proton (H-1) is diagnostic. In furanose rings, a 1,2-cis configuration (typically the α-isomer for D-apiose) exhibits a larger coupling constant ( Hz), whereas a 1,2-trans configuration (β-isomer) exhibits a near-zero coupling constant ( Hz) due to the dihedral angle approaching 90°, consistent with the Karplus equation.
Q: My isomers co-elute as a single spot on TLC using Hexane/Ethyl Acetate. How can I resolve them?A: Switch your solvent system to Toluene/Ethyl Acetate . Hexane relies purely on weak dispersive forces. Toluene, however, possesses a polarizable
-electron cloud. This allows for differential -dipole interactions with the subtle stereoelectronic variations of the acetonide rings in the α and β isomers. This solvent switch frequently increases the from 0.00 to a workable 0.05–0.10.
Q: I am using Preparative HPLC, but I cannot detect the peaks using a standard UV detector. What is going wrong?A: Apiose diacetonide lacks a conjugated
-system or aromatic ring, meaning it has negligible UV absorbance above 200 nm. You must switch your detection method to an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector. ELSD is highly recommended as it is compatible with gradient elution, unlike RI detection [3].
Section 3: Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography for Anomeric Separation
This protocol utilizes
-dipole interactions to resolve closely eluting anomers on silica gel.
Column Preparation: Slurry pack high-quality Silica Gel 60 (230–400 mesh) in 100% Toluene. Ensure the column bed is perfectly level, as band broadening will instantly ruin a separation with a
of 0.05.
Sample Loading: Dissolve your anomeric mixture in the absolute minimum volume of Toluene. Apply it evenly to the column head. Causality Check: Overloading the column vertically will cause the closely migrating bands to merge. Keep the loading band under 2 mm.
Gradient Elution: Initiate elution with Toluene/Ethyl Acetate (98:2, v/v). Slowly increase the polarity to 90:10 over 10 column volumes.
Fraction Collection & TLC Monitoring: Collect small volume fractions (e.g., 5 mL). Spot fractions on a silica TLC plate, develop in Toluene/EtOAc (85:15), and visualize using a
-Anisaldehyde or Ceric Ammonium Molybdate (CAM) stain followed by aggressive heating.
Pooling (Self-Validation): Only pool fractions that show a single, pure spot. Discard or re-column the mixed fractions in the overlap region. Evaporate the solvent under reduced pressure.
Use this when normal-phase silica fails to provide baseline resolution.
System Equilibration: Mount a Chiralpak AD-H column (or an equivalent amylose/cellulose-based chiral stationary phase) to your HPLC system. Equilibrate with Hexane/Isopropanol (95:5, v/v) at a flow rate of 1.0–2.0 mL/min.
Sample Injection: Filter the sample through a 0.22 µm PTFE syringe filter. Inject 50–100 µL of the mixture (concentration ~10 mg/mL).
Isocratic Elution: Elute isocratically. Isocratic conditions prevent baseline drift in ELSD/RI detectors and maximize the resolution (
) between the diastereomeric complexes formed with the chiral stationary phase.
Recovery: Collect the baseline-resolved peaks. Lyophilize or rotary evaporate to yield the pure α and β isomers.
Section 4: Quantitative Data Summaries
Table 1: Optimized Chromatographic Parameters for Apiose Diacetonide Isomers
Parameter
Normal-Phase (Silica Gel)
Preparative HPLC (Chiral Phase)
Stationary Phase
Silica Gel 60 (230-400 mesh)
Chiralpak AD-H (5 µm)
Mobile Phase
Toluene/EtOAc (Gradient 98:2 to 90:10)
Hexane/Isopropanol (95:5 Isocratic)
Flow Rate
Gravity or low-pressure flash
1.0 - 2.0 mL/min
Detection Method
TLC (-Anisaldehyde stain + Heat)
ELSD (Evaporator Temp: 40°C)
Typical Resolution
Moderate ()
Baseline Resolution ()
Table 2:
H NMR Diagnostic Validation Criteria (in CDCl)
Isomer
Anomeric Proton (H-1) Shift
Coupling Constant ()
Structural Conformation
α-Isomer
~ 5.30 - 5.50 ppm
4.0 - 4.5 Hz
1,2-cis configuration
β-Isomer
~ 5.00 - 5.20 ppm
0 - 1.5 Hz (often a singlet)
1,2-trans configuration
Section 5: Mandatory Visualizations
Workflow for the chromatographic separation and validation of apiose diacetonide anomers.
Biosynthetic pathway of D-apiose and subsequent chemical protection to diacetonide.
References
Ahn, J.-W., et al. "Depletion of UDP-D-apiose/UDP-D-xylose synthases results in rhamnogalacturonan-II deficiency, cell wall thickening, and cell death in higher plants." The Journal of Biological Chemistry, 281(19), 13708-13716 (2006). URL: [Link]
Nepogodiev, S. A., et al. "Synthesis of apiose-containing oligosaccharide fragments of the plant cell wall: fragments of rhamnogalacturonan-II side chains A and B, and apiogalacturonan." Organic & Biomolecular Chemistry, 9, 6670-6684 (2011). URL: [Link]
Lopes, J. F., & Gaspar, E. M. S. M. "Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides." Journal of Chromatography A, 1188(1), 34-42 (2008). URL: [Link]
Troubleshooting
Technical Support Center: Stabilizing Isopropylidene Protecting Groups in Apiose Synthesis
Welcome to the Technical Support Center for carbohydrate synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the premature cleavage of isopropylidene acetal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for carbohydrate synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the premature cleavage of isopropylidene acetals (acetonides) during the synthesis and manipulation of D-apiose derivatives.
As a branched-chain pentose, apiose presents unique stereochemical challenges. This guide bypasses generic advice, offering mechanistic causality, self-validating protocols, and targeted troubleshooting to ensure the absolute integrity of your protecting groups.
Mechanistic Deep Dive: Why is Apiose Acetonide So Sensitive?
D-Apiose (3-C-(hydroxymethyl)-D-erythrofuranose) is a critical component of plant cell wall polysaccharides and a valuable chiral building block in drug discovery[1]. To manipulate apiose, chemists universally rely on 1,2-O-isopropylidene or 2,3-O-isopropylidene acetals to mask its vicinal diols. However, these groups are notoriously labile in apiose compared to standard hexoses.
The Causality of Cleavage:
The furanose ring of apiose inherently possesses significant torsional strain. Acid-catalyzed hydrolysis of any acetal proceeds via the protonation of an acetal oxygen, followed by ring opening to form a highly reactive 2, and subsequent nucleophilic attack by water[2].
In the fused 5-5 bicyclic system of an apiose acetonide, the relief of steric strain upon ring cleavage dramatically lowers the activation energy required for hydrolysis compared to acyclic or pyranose acetals[3]. Because the transition state is energetically accessible even at mildly acidic pH levels, trace amounts of acid—such as those found in standard silica gel or degrading chlorinated solvents—are sufficient to trigger rapid deprotection[4].
Q: How can I definitively identify if my isopropylidene group has been prematurely cleaved?A: The most immediate indicator is a drastic change in polarity. On a standard Thin Layer Chromatography (TLC) plate (e.g., 3:1 Hexanes/Ethyl Acetate), the cleaved apiose diol will appear as a highly polar spot near the baseline, while the protected acetonide will migrate near the solvent front. For definitive structural validation, check the
H-NMR spectrum: the disappearance of the characteristic sharp gem-dimethyl singlets (typically between 1.30–1.50 ppm) confirms the loss of the protecting group.
Q: My apiose intermediate degrades during silica gel chromatography, even though I used neutral solvents. Why?A: "Neutral" solvents do not neutralize the stationary phase. Standard unmodified silica gel has surface silanol groups that render it slightly acidic (pH ~4.5–5.5). For a highly strained furanose acetal like apiose, this surface acidity acts as a heterogeneous catalyst, protonating the acetal oxygen and initiating oxocarbenium formation directly on the column[4].
Q: I lose my protecting group during aqueous workup, despite my reaction being base-catalyzed. What is happening?A: This is a classic case of solvent degradation or acidic brine. Chlorinated solvents like dichloromethane (DCM) or chloroform slowly decompose over time to generate trace hydrochloric acid (HCl). If your extraction utilizes unpurified DCM or unbuffered brine (which can absorb atmospheric CO
and drop in pH), the micro-environment during phase separation becomes acidic enough to cleave the acetonide.
Troubleshooting Guide: Prevention Strategies
Issue: Cleavage During Reaction
Root Cause: Reagents generating acidic byproducts (e.g., acyl chlorides generating HCl) or trace acid in solvents.
Solution: Buffer the reaction. Add a mild, non-nucleophilic base such as pyridine, triethylamine (Et
N), or solid NaHCO to the reaction mixture. If using DCM, pass it through a short plug of basic alumina immediately prior to use to strip out trace HCl.
Issue: Cleavage During Aqueous Workup
Root Cause: Acidic quenching or concentration of trace acids during solvent evaporation.
Solution: Implement an alkaline quench. Always add saturated aqueous NaHCO
to the reaction mixture before adding your extraction solvent.
Issue: Cleavage During Purification
Root Cause: Acidic silanol groups on the silica gel stationary phase.
Solution: Deactivate the silica gel. Pre-treat the column with 1-2% Et
N in your eluent system to neutralize the silanol protons, or switch to neutral/basic alumina for chromatography.
Experimental Protocols
To ensure reproducibility and scientific integrity, these protocols are designed as self-validating systems .
Protocol A: Acid-Free Aqueous Workup for Apiose Acetonides
This protocol ensures that the aqueous phase remains alkaline throughout the extraction, preventing oxocarbenium formation.
Quench: Cool the reaction mixture to 0 °C. Slowly add 10 mL of saturated aqueous NaHCO
per 50 mL of reaction volume.
Validation Step 1 (pH Check): Dip a piece of universal pH indicator paper into the aqueous layer. Do not proceed unless the paper indicates a pH
7.5. If it is lower, add more NaHCO or 0.1 M NaOH dropwise until the target pH is reached.
Extraction: Add your organic solvent (e.g., base-washed DCM or Ethyl Acetate). Invert the separatory funnel gently to avoid emulsions; vent frequently.
Washing: Wash the organic layer with pH-adjusted brine (brine containing a pinch of solid NaHCO
).
Drying & Concentration: Dry the organic layer over anhydrous Na
SO (avoid MgSO as it can be marginally acidic). Filter and concentrate under reduced pressure at a water bath temperature 30 °C to prevent thermal degradation.
Protocol B: Triethylamine-Deactivated Silica Gel Chromatography
This protocol neutralizes the stationary phase to prevent on-column hydrolysis.
Solvent Preparation: Prepare your desired mobile phase (e.g., 4:1 Hexanes/EtOAc) and add 1% (v/v) Triethylamine (Et
N).
Column Packing: Slurry-pack the silica gel using the Et
N-doped solvent. Flush the packed column with at least 3 column volumes (CV) of the EtN solvent to fully neutralize the silanol sites.
Validation Step 2 (2D TLC Check): Before loading your bulk sample, run a 2D TLC. Spot the crude mixture in the corner of a square TLC plate. Run it in the Et
N-doped solvent. Let the plate dry for 10 minutes, rotate it 90 degrees, and run it again. If the compound forms a single spot on the diagonal, the silica is safe. If a second, more polar spot appears off the diagonal, the compound is still degrading, and you must increase the EtN concentration to 2%.
Elution: Load your sample and elute using the Et
N-doped solvent system.
Quantitative Data: pH vs. Acetonide Stability
The following table summarizes the kinetic stability of apiose-derived isopropylidene acetals across different pH environments, providing a quantitative baseline for your experimental design.
pH Level
Approximate Half-Life (25 °C)
Structural Observation
Recommended Action
< 2.0
< 5 minutes
Rapid oxocarbenium formation; complete cleavage.
Use only for intentional deprotection.
4.0 - 5.0
2 - 4 hours
Gradual cleavage (typical of untreated silica gel).
Buffer column with 1% EtN.
7.0
> 1 month
Stable; minimal hydrolysis.
Acceptable for short-term handling.
9.0+
Indefinite
Highly stable; resistant to basic nucleophiles.
Ideal for long-term storage and basic reactions.
Workflow Diagram: Troubleshooting Decision Tree
Use the following logical workflow to isolate and resolve the exact stage where your protecting group is failing.
Decision tree for troubleshooting isopropylidene cleavage in apiose synthesis.
References
Benchchem. "Application Notes and Protocols: Isopropylidene Protecting Groups in Carbohydrate Chemistry." 2
ACS Publications (Biomacromolecules). "Spirocyclic Acetal-Modified Dextran as a Flexible pH-Sensitive Solubility-Switching Material." 3
Canadian Science Publishing. "THE CHEMISTRY OF APIOSE. PART I."1
purification methods for crude alpha-D-Apiose diacetonide
Welcome to the Carbohydrate Chemistry Technical Support Center . Ticket ID: API-PUR-001 Subject: Purification Protocols for Crude 1,2:3,5-Di-O-isopropylidene-α-D-apio-L-furanose Assigned Specialist: Senior Application Sc...
You are dealing with 1,2:3,5-di-O-isopropylidene-α-D-apio-L-furanose (commonly referred to as Apiose Diacetonide ). This compound is the "locked" furanose form of D-apiose, a rare branched-chain sugar found in rhamnogalacturonan-II.
The Challenge:
Crude reaction mixtures (often from the Ho synthesis starting with D-glucose or D-mannose) typically contain:
Inorganic Salts: From periodate cleavage or borohydride reduction steps.
Anomeric Mixtures: Though the 1,2-acetonide formation strongly favors the
-anomer due to the cis-relationship of OH-1 and OH-2, -anomers can exist as minor impurities.
Stability Risk: The acetonide groups are acid-labile . Exposure to acidic silica or unbuffered water can hydrolyze the protecting groups, reverting the compound to water-soluble apiose and destroying your yield.
Part 1: Purification Decision Matrix
Before selecting a method, assess your crude material's profile.
Figure 1: Decision matrix for selecting the optimal purification route based on Thin Layer Chromatography (TLC) analysis.
Part 2: Detailed Protocols
Method A: Crystallization (The "Gold Standard")
Best for: Large-scale batches where the crude is >70% pure.
Theory: Apiose diacetonide has a unique property: it crystallizes well from water, but only if the pH is strictly controlled. Pure water can be slightly acidic (dissolved CO2), which initiates autocatalytic hydrolysis.
Protocol:
Dissolution: Dissolve the crude syrup in a minimum amount of hot ethanol (approx. 50-60°C).
Aqueous Prep: Prepare distilled water containing 0.1% NH₄OH (Ammonium Hydroxide) or a trace of triethylamine.
Why? The base neutralizes trace acids, stabilizing the acetonide lattice.
Mixing: Add the hot aqueous solution to the ethanol solution until slight turbidity persists.
Cooling: Allow to cool to room temperature, then refrigerate at 4°C overnight.
Best for: Complex mixtures or removing specific side-products.
The Trap: Standard silica gel is slightly acidic (pH 6.0–6.5). For sensitive acetonides, this causes "streaking" and yield loss on the column.
Protocol:
Column Pre-treatment: Slurry the silica gel in Hexane containing 1% Triethylamine (Et₃N) . Allow it to sit for 15 minutes before packing. This neutralizes acidic sites.
Eluent System:
Solvent A: Hexane
Solvent B: Ethyl Acetate
Gradient: 0%
30% B.
Loading: Load crude as a concentrated solution in Hexane:EtOAc (9:1).
Fractionation:
Diacetonide (Product): Elutes early (High Rf, non-polar).
Mono-acetonide: Elutes late (Low Rf, polar).
TLC Visualization: Use Hanessian’s Stain (Cerium Molybdate) or H₂SO₄/MeOH charring. The diacetonide appears as a dark spot upon heating.
Part 3: Quantitative Data & Specifications
Table 1: Physicochemical Properties for Identification
Warning: If the pot residue turns black, stop immediately; thermal decomposition is autocatalytic.
Part 5: Synthesis Context (The "Ho" Pathway)
Understanding the source of your impurities helps in purification. The standard synthesis involves degradation of a glucose derivative.
Figure 2: Simplified workflow of the Ho synthesis [2]. Impurities usually arise from Step 2 (incomplete hydrolysis) or Step 4 (Cannizzaro side reactions).
References
DrugFuture. Apiose Monograph. Retrieved from DrugFuture Chemical Database. Link
Ho, P. T. (1979).[1] Synthesis of D-apiose from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[3] Canadian Journal of Chemistry, 57(3), 381–383. Link
Bell, D. J. (1962).[1] Methods in Carbohydrate Chemistry, Vol. I, pp 260-263.[1] Academic Press, New York.[1]
Muby Chemicals. Diacetone-D-glucose Specifications and Safety Data. Link
Technical Support Center: Troubleshooting Low Reactivity in Apiose Glycosylation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low reactivity and yield in apiose glycosylation reacti...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low reactivity and yield in apiose glycosylation reactions. D-Apiose, a unique branched-chain pentose, is a crucial component in various bioactive natural products and plant cell wall polysaccharides.[1] However, its furanosidic nature and branched structure present distinct challenges in chemical synthesis compared to more common pyranose sugars.[2] This resource provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles.
Question 1: My apiose glycosylation reaction is sluggish or not proceeding at all. I suspect an issue with my glycosyl donor. What are the common causes?
Answer: Low reactivity in an apiose donor can stem from several factors, often related to its stability, purity, or the choice of activating and protecting groups. Here’s a breakdown of the key areas to investigate:
Donor Instability: Apiose donors, particularly those in the furanose form, can be less stable than their pyranose counterparts. The activated donor, such as a glycosyl halide or trichloroacetimidate, might be degrading under the reaction conditions before it can couple with the acceptor. The UDP-α-d-apiose, the natural donor, is known to be unstable.[3] While synthetic donors are designed for greater stability, they are not immune to degradation.
Purity of the Donor: Impurities in your glycosyl donor can act as poisons for the activator or catalyst. Ensure your donor is meticulously purified, typically via flash chromatography, and thoroughly dried. Residual solvents or byproducts from the donor synthesis can significantly hinder the reaction.
Inappropriate Protecting Groups: The electronic and steric nature of the protecting groups on the apiose donor dramatically influences its reactivity.[4]
Electron-Withdrawing Groups (EWGs): Acyl groups (e.g., acetate, benzoate) are electron-withdrawing and generally "disarm" the glycosyl donor, making it less reactive. This is due to the destabilization of the developing positive charge at the anomeric center during activation.
Electron-Donating Groups (EDGs): Ether groups (e.g., benzyl, silyl) are electron-donating and "arm" the glycosyl donor, increasing its reactivity.[4] If you are experiencing low reactivity, consider if your protecting group strategy is too disarming for your specific acceptor and activation conditions.
Silyl Protecting Groups: While often considered electron-donating, the steric bulk of silyl groups (e.g., TBDMS, TIPS) can also influence reactivity and selectivity.[4] Polysilylated donors can exhibit unique reactivity profiles.[4]
Question 2: I'm using an apiosyl trichloroacetimidate donor, but the reaction is giving low yields and I see a lot of the hydrolyzed donor. What's going wrong?
Answer: This is a classic problem often encountered with trichloroacetimidate donors. The likely culprits are trace amounts of water in your reaction or an issue with the activation process.
Moisture Contamination: Trichloroacetimidate activation is highly sensitive to moisture. The Lewis acid activator (e.g., TMSOTf, BF₃·OEt₂) will preferentially react with water, leading to hydrolysis of the donor rather than glycosylation.
Troubleshooting Protocol:
Rigorous Drying of Glassware and Reagents: Dry all glassware in an oven at >120°C for several hours and cool under a stream of inert gas (argon or nitrogen).
Use of Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
Inert Atmosphere: Conduct the reaction under a strict inert atmosphere.
Molecular Sieves: Add activated molecular sieves (3Å or 4Å) to the reaction mixture before adding the activator.
Activator Issues:
Insufficient Activator: Ensure you are using a sufficient catalytic amount of the Lewis acid.
Activator Degradation: Lewis acids can degrade upon exposure to air and moisture. Use a fresh bottle or a freshly opened ampule of the activator.
Side Reactions: Besides hydrolysis, trichloroacetimidate donors can undergo rearrangement, another common side reaction that consumes the donor without forming the desired product.[5][6]
Category 2: Issues with the Glycosyl Acceptor
Question 3: My apiose donor seems fine, but the reaction with my complex alcohol acceptor is still inefficient. Could the acceptor be the problem?
Answer: Absolutely. The reactivity of the glycosyl acceptor is just as critical as that of the donor. Several factors related to the acceptor can lead to low glycosylation yields:
Steric Hindrance: This is a major issue, especially with complex molecules like natural products or other glycosides.[7] A sterically hindered hydroxyl group on the acceptor will have difficult access to the anomeric center of the activated donor. Apiose itself is a branched-chain sugar, which can add to the steric congestion around the reaction center.
Troubleshooting Strategy:
Increase Reaction Temperature: Carefully increasing the temperature may provide enough energy to overcome the activation barrier. However, this can also lead to anomerization or degradation.
Use a More Reactive Donor: Switch to a more "armed" donor with electron-donating protecting groups.
Change the Activator/Promoter System: Some promoter systems are better suited for hindered acceptors. For example, more powerful Lewis acids might be required.
Low Nucleophilicity: The nucleophilicity of the acceptor's hydroxyl group is key. Electron-withdrawing groups near the hydroxyl group will decrease its nucleophilicity, slowing down the reaction. The conformation of the acceptor can also influence the availability of the hydroxyl group for reaction.
Category 3: Reaction Conditions and Optimization
Question 4: I'm struggling with both low yield and poor stereoselectivity in my apiose glycosylation. How can I optimize the reaction conditions?
Answer: Optimizing glycosylation reactions often involves a systematic evaluation of several parameters. Here’s a logical workflow for troubleshooting and optimization:
Troubleshooting Workflow for Low Reactivity and Selectivity
Caption: A systematic workflow for troubleshooting apiose glycosylation.
Solvent Choice: The solvent plays a crucial role in stabilizing or destabilizing the intermediates in a glycosylation reaction, thereby influencing both rate and selectivity.
Non-participating solvents like dichloromethane (DCM) and toluene are common choices.
Ethereal solvents like diethyl ether can sometimes favor the formation of specific anomers.
Nitriles such as acetonitrile can act as participating solvents, often leading to the formation of 1,2-trans glycosides via a nitrile-stabilized intermediate.
Activator/Promoter System: The choice of activator is dependent on the type of glycosyl donor.
For Thioglycosides: Common promoters include N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH) or TMSOTf.
For Trichloroacetimidates: Lewis acids such as TMSOTf or BF₃·OEt₂ are typically used.[8] The concentration of the activator can be critical; too little may result in incomplete activation, while too much can lead to side reactions.[9]
Temperature Control: Temperature is a critical parameter. Many glycosylation reactions are initiated at very low temperatures (e.g., -78 °C) and then slowly warmed to the desired reaction temperature. This controlled warming can be crucial for achieving high stereoselectivity.
Quantitative Data Summary: Effect of Conditions on Yield
Parameter
Condition A
Condition B
Condition C
Rationale for Change
Donor Protecting Group
Per-O-acetyl
Per-O-benzyl
3,5-O-TIPS
Acetyl is disarming; benzyl is arming; silyl offers different steric/electronic effects.[4]
Solvent
Dichloromethane
Toluene
Acetonitrile
Toluene is less polar than DCM; Acetonitrile is a participating solvent.
Activator
0.1 eq. TMSOTf
0.3 eq. TMSOTf
NIS/TfOH
Increasing Lewis acid concentration; changing activator type for a different donor.
Temperature
-78 °C to 0 °C
-40 °C to 25 °C
-20 °C to 25 °C
Higher temperature to overcome activation energy for hindered substrates.
Observed Yield
5%
45%
65%
Illustrative yields showing improvement with optimization.
Category 4: Product Analysis and Purification
Question 5: The reaction seems to have worked according to TLC, but I'm having trouble purifying the apioside product and confirming its structure. What are the best practices?
Answer: Purification and structural confirmation of apiosides can be challenging due to their polarity and the potential for complex NMR spectra.
Purification:
Normal-Phase Chromatography: This is the most common method. Use a solvent system that provides good separation between your product, unreacted acceptor, and any byproducts. A gradient elution is often necessary.
Reverse-Phase Chromatography (HPLC): For highly polar compounds, reverse-phase HPLC can be an effective purification method.[10]
Size-Exclusion Chromatography: This can be useful for separating oligosaccharides of different lengths.
Structural Analysis (NMR Spectroscopy): Nuclear Magnetic Resonance (NMR) is the gold standard for confirming the structure and stereochemistry of glycosides.[11][12][13]
¹H NMR: The anomeric proton signal is diagnostic. Its chemical shift and coupling constant (J-value) can help determine the anomeric configuration (α or β). For apiosides, characteristic signals for the branched-chain methylene protons are also key identifiers.[14][3]
¹³C NMR: The chemical shift of the anomeric carbon is also indicative of the anomeric configuration. The signals for the apiosyl group are characteristic.[14]
2D NMR Experiments (COSY, HSQC, HMBC, NOESY): These experiments are essential for unambiguously assigning all proton and carbon signals and for determining the connectivity between the apiose unit and the aglycon. NOESY is particularly important for confirming the stereochemistry of the glycosidic linkage through space interactions.
Experimental Protocol: NMR Sample Preparation for Apiosides
High Purity Sample: Ensure the purified apioside is free of solvent and other impurities. This can be achieved by co-evaporation with a suitable solvent (e.g., toluene to remove water) and then drying under high vacuum for several hours.
Deuterated Solvent: Dissolve 1-5 mg of the sample in a high-purity deuterated solvent (e.g., CDCl₃, MeOD, D₂O).
Deuterium Exchange: If using D₂O, lyophilize the sample from D₂O two to three times to exchange labile protons (e.g., -OH) with deuterium. This minimizes the residual HOD signal.[11]
Internal Standard: An internal standard can be added for quantitative analysis, but for structural elucidation, it is often omitted to avoid signal overlap.
Acquire Data: Run a suite of 1D (¹H, ¹³C) and 2D NMR experiments.
Logical Relationship: From Reaction to Confirmed Product
Caption: Workflow from crude reaction to structurally confirmed apioside.
By systematically addressing these potential issues, you can significantly improve the success rate of your apiose glycosylation reactions.
References
Møller, I., et al. (2015). Real-time NMR monitoring of intermediates and labile products of the bifunctional enzyme UDP-apiose/UDP-xylose synthase. FEBS Letters, 589(1), 109-115. [Link]
Ma, L., et al. (2022). Unraveling the serial glycosylation in the biosynthesis of steroidal saponins in the medicinal plant Paris polyphylla and their antifungal action. Nature Communications, 13, 713. [Link]
Jensen, H. H. (2015). Common side reactions of the glycosyl donor in chemical glycosylation. Carbohydrate research, 408, 51-95. [Link]
Li, Y., et al. (2023). Insights into the missing apiosylation step in flavonoid apiosides biosynthesis of Leguminosae plants. Nature Communications, 14(1), 6658. [Link]
Karnišová-Potocká, E., Mastihubová, M., & Mastihuba, V. (2021). Apiose-Relevant Glycosidases. Catalysts, 11(10), 1251. [Link]
Lowary, T. L. (2014). Glycosylation With Furanosides. In The chemistry of organosilicon compounds (Vol. 3, pp. 1-38). [Link]
Mølhøj, M., Verma, R., & Reiter, W. D. (2003). The biosynthesis of the branched-chain sugar D-apiose in plants: functional cloning and characterization of a UDP-D-apiose/UDP-D-xylose synthase from Arabidopsis. The Plant Journal, 35(6), 693-703. [Link]
McKay, M. J., & Taylor, M. S. (2015). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. Beilstein journal of organic chemistry, 11, 2392-2404. [Link]
Karnišová-Potocká, E., Mastihubová, M., & Mastihuba, V. (2021). Apiose-Relevant Glycosidases. Catalysts, 11(10), 1251. [Link]
Yamashita, Y., et al. (2023). Biochemical Characterization of Parsley Glycosyltransferases Involved in the Biosynthesis of a Flavonoid Glycoside, Apiin. International Journal of Molecular Sciences, 24(23), 17094. [Link]
Hebda, C. A., et al. (2012). Analysis of UDP-d-Apiose/UDP-d-Xylose Synthase-Catalyzed Conversion of UDP-d-Apiose Phosphonate to UDP-d-Xylose Phosphonate: Implications for a Retroaldol–Aldol Mechanism. Journal of the American Chemical Society, 134(33), 13833-13840. [Link]
Mølhøj, M., et al. (2014). Functional Characterization of UDP-apiose Synthases from Bryophytes and Green Algae Provides Insight into the Appearance of Apiose-containing Glycans during Plant Evolution. Journal of Biological Chemistry, 289(6), 3595-3606. [Link]
Pedersen, C. M., & Jensen, H. H. (2017). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein journal of organic chemistry, 13, 122-130. [Link]
Sharma, G., & Kumar, A. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 868434. [Link]
van der Vorm, S., et al. (2019). Furanosyl Oxocarbenium Ion Conformational Energy Landscape Maps as a Tool to Study the Glycosylation Stereoselectivity of 2‐Azidofuranoses, 2‐Fluorofuranoses and Methyl Furanosyl Uronates. Chemistry–A European Journal, 25(60), 13676-13686. [Link]
Hsieh, Y. C., & Seeberger, P. H. (2018). Parametric analysis of donor activation for glycosylation reactions. Pure and Applied Chemistry, 90(5), 779-787. [Link]
Jensen, H. H. (2015). Common side reactions of the glycosyl donor in chemical glycosylation. Carbohydrate research, 408, 51-95. [Link]
ResearchGate. (n.d.). Activation modes of ester type glycosyl donors, representative examples, and the present work. [Link]
G. M. L. Consoli, et al. (2023). Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity. Molecules, 28(19), 6965. [Link]
van der Vorm, S. (2018). Reactivity and selectivity in glycosylation reactions. [Link]
Møller, B. L. (2023). A glycoside-specific glycosyltransferase transfers apiose to flavonoid glucosides in celery. Plant Physiology, 193(3), 1545-1547. [Link]
Varki, A., et al. (Eds.). (2022). Glycosylation Precursors. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. [Link]
Mølhøj, M., Verma, R., & Reiter, W. D. (2003). The biosynthesis of the branched-chain sugar d-apiose in plants: functional cloning and characterization of a UDP-d-apiose/UDP-d-xylose synthase from Arabidopsis. The Plant journal : for cell and molecular biology, 35(6), 693–703. [Link]
Kumar, P., et al. (2022). Exploring the Potential of Chemical Inhibitors for Targeting Post-translational Glycosylation of Coronavirus (SARS-CoV-2). ACS Omega, 7(31), 27041-27056. [Link]
Ashenhurst, J. (2018, April 24). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]
Jaqaman, K., et al. (2023). Steric pressure between glycosylated transmembrane proteins inhibits internalization by endocytosis. Proceedings of the National Academy of Sciences, 120(16), e2215815120. [Link]
Bobay, B. G., et al. (2022). Glycosylation States on Intact Proteins Determined by NMR Spectroscopy. Molecules, 27(18), 5857. [Link]
Jaqaman, K., et al. (2023). Steric pressure between glycosylated transmembrane proteins inhibits internalization by endocytosis. Proceedings of the National Academy of Sciences of the United States of America, 120(16), e2215815120. [Link]
Ortmann, R., Sutter, A., & Grisebach, H. (1972). Purification and properties of udpapiose: 7-O-( -D-glucosyl)-flavone apiosyltransferase from cell suspension cultures of parsley. Biochimica et Biophysica Acta (BBA) - Enzymology, 289(2), 293-302. [Link]
Creative Biostructure. (2025, July 1). Using NMR for Glycomics and Sugar Analysis. [Link]
Wang, Y., et al. (2018). Extraction, Purification, and Hydrolysis Behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium Tea. Molecules, 23(11), 2933. [Link]
UC Davis. (n.d.). Purification of Glycosphingosines and Glycosphingolipids. [Link]
Technical Support Center: Advanced Glycosylation Strategies
Topic: Overcoming Steric Hindrance in Branched Sugar Coupling Current Status: Operational Support Tier: Level 3 (Senior Research Scientist) Ticket ID: GLYCO-STERIC-001 Executive Summary: The "Branched" Problem Constructi...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming Steric Hindrance in Branched Sugar Coupling
Current Status: Operational
Support Tier: Level 3 (Senior Research Scientist)
Ticket ID: GLYCO-STERIC-001
Executive Summary: The "Branched" Problem
Constructing branched oligosaccharides (e.g., 1,2-cis linkages, or coupling to C3/C4 of a glucopyranoside) presents a dual challenge: kinetic suppression and thermodynamic instability . Steric bulk around the hydroxyl acceptor prevents the optimal trajectory for nucleophilic attack (SN2-like), often forcing the reaction into an SN1 pathway where anomeric control is lost.
This guide provides a systematic approach to restoring reactivity and stereocontrol through "Armed-Disarmed" tuning, solvent participation, and pre-activation protocols.
Diagnostic Phase: Pre-Reaction Strategy
Q: My acceptor is a secondary alcohol flanked by bulky protecting groups (e.g., C3-OH of a 4,6-benzylidene glucose). Standard coupling failed. What is the first variable I should change?
A: You must evaluate the electronic "arming" of your donor.
If your acceptor is sterically hindered (unreactive), you cannot use a "disarmed" donor (one protected with esters/acyl groups). You need a "super-armed" donor.
The Mechanism: Fraser-Reid’s "Armed-Disarmed" strategy dictates that electron-donating groups (ethers like benzyl) stabilize the oxocarbenium ion intermediate, making the donor more reactive. Electron-withdrawing groups (esters like acetyl/benzoyl) destabilize the transition state, "disarming" the donor.[1]
Recommendation: Switch your donor protecting groups to Benzyl (Bn) ethers. If that fails, consider the "Super-Armed" donor conformation by using a bulky silyl group (TBS/TBDPS) that locks the sugar into a skewed conformation, relieving torsional strain during ionization.
Q: I am seeing significant hydrolysis (donor turning into hemiacetal) instead of coupling. Is my solvent wet?
A: Not necessarily. Hydrolysis in hindered systems is often a symptom of rate mismatch , not just moisture.
The Cause: In sterically hindered couplings, the rate of nucleophilic attack (
) is slower than the rate of reaction with trace water (), even in "dry" solvents.
The Fix: You must increase the concentration of the reactants (up to 0.1 M or 0.2 M if solubility permits) to favor the bimolecular reaction. Additionally, switch to a Pre-Activation Protocol (see Section 5) where the water scavenger (molecular sieves) has time to act on the activated donor before the acceptor is added.
Optimization Matrix: Solvents & Promoters
Q: How do I choose the right solvent system for a hindered 1,2-cis coupling?
A: Solvent choice is your primary tool for stereocontrol when steric bulk prevents substrate control.
Q: Which leaving group is superior for sterically crowded interfaces: Thioglycosides or Trichloroacetimidates?
A:
Trichloroacetimidates (Schmidt Donors): Best for initial attempts . They activate rapidly at low temperatures (-78°C), allowing you to "freeze out" conformational flipping. However, they are unstable to silica gel purification.
Thioglycosides: Best for iterative synthesis and very hindered systems . They are stable and can be "pre-activated" (Crich method) to generate a reactive triflate intermediate before the acceptor is introduced, preventing the acceptor from interfering with activation.
Visualizing the Troubleshooting Logic
The following decision tree outlines the logical flow when a glycosylation reaction fails or yields poor selectivity.
Caption: Decision tree for troubleshooting glycosylation failures, isolating kinetic issues (reactivity) from thermodynamic issues (selectivity).
Proven Protocols
Protocol A: The "Schmidt" Method (Trichloroacetimidate)
Best for: Moderately hindered acceptors where thermal control is sufficient.
Preparation: Co-evaporate Donor (1.2 equiv) and Acceptor (1.0 equiv) with dry Toluene (3x) to remove azeotropic water.
Setup: Dissolve in dry DCM (0.05 M). Add activated 4Å Molecular Sieves (powdered). Stir for 30 min at Room Temp.
Activation: Cool to -78°C (Acetone/Dry Ice bath).
Initiation: Add TMSOTf (0.1 equiv) dropwise.
Note: If the reaction is too slow, warm slowly to -40°C. Do not jump to 0°C immediately.
Quench: Add
(excess) while still cold. Filter through Celite.[6][7]
Protocol B: The "Pre-Activation" Method (Thioglycoside)
Best for: Extremely hindered acceptors or "mismatched" pairs.
Pre-Activation: Dissolve Thioglycoside Donor (1.2 equiv) and 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 1.5 equiv) in dry DCM/Ether (depending on desired selectivity) in the presence of 4Å MS.
Oxidation: Cool to -78°C. Add
(1.1 equiv). Stir for 15 mins.
Mechanism:[2][7][8][9][10][11][12][13][14] This generates the reactive glycosyl triflate in situ before the acceptor sees it.
Coupling: Add the Acceptor (dissolved in min. solvent) slowly to the mixture.
Reaction: Allow to warm to -40°C over 2 hours.
Why this works: It separates the activation energy barrier from the coupling barrier, preventing the acceptor from acting as a nucleophile on the promoter itself.
Advanced Troubleshooting: Aglycone Transfer
Issue: In thioglycoside coupling, the sulfur aglycone (e.g., S-Ethyl, S-Tolyl) transfers to the acceptor instead of the sugar.
Cause: The acceptor's hydroxyl group attacks the activated sulfur species rather than the anomeric carbon.
Solution: Switch to a sterically bulky aglycone on the donor, such as the 2,6-dimethylphenyl (DMP) thioglycoside . The steric bulk around the sulfur atom blocks the "aglycone transfer" pathway without significantly hindering the anomeric activation.
References
Fraser-Reid, B., et al. (1990).[15] "Armed/Disarmed Effects in Glycosyl Donors: Rationalization and Sidetracking." Journal of Organic Chemistry.
Schmidt, R. R., & Michel, J. (1980).[6] "Facile Synthesis of
- and -O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides." Angewandte Chemie International Edition.
Crich, D., & Sun, S. (1998). "Direct Synthesis of
-Mannopyranosides by the Sulfoxide Method." Journal of the American Chemical Society.[2]
Demchenko, A. V. (2003). "Stereoselective Chemical 1,2-cis O-Glycosylation." Current Organic Chemistry.
Codée, J. D., et al. (2006). "Mechanistic Studies and Methods To Prevent Aglycon Transfer of Thioglycosides." Journal of the American Chemical Society.[2]
Technical Support Center: Crystallization of Di-O-isopropylidene-apiose
Welcome to the technical support center for the crystallization of di-O-isopropylidene-apiose. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique branc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the crystallization of di-O-isopropylidene-apiose. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique branched-chain pentose derivative. As a key intermediate in the synthesis of various biologically active compounds, obtaining pure, crystalline di-O-isopropylidene-apiose is a critical step that often presents challenges.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is synthesized from established chemical principles and field-proven insights to help you navigate the complexities of crystallizing this protected sugar.
Frequently Asked Questions (FAQs)
Q1: My final product after synthesis and work-up is a persistent oil or syrup. Is this normal, and how can I induce crystallization?
A1: It is very common for protected sugar derivatives, including di-O-isopropylidene-apiose, to be isolated as viscous oils or syrups, especially if trace impurities or residual solvents are present.[2] This state does not necessarily indicate a failed reaction but rather that the molecules have not yet organized into a crystalline lattice.
Causality: The isopropylidene groups significantly reduce the molecule's polarity and its ability to form the extensive hydrogen-bond networks that facilitate crystallization in unprotected sugars. Impurities can disrupt the ordering process, and residual solvents can act as plasticizers.
Solution:
Ensure High Purity: First, confirm the purity of your syrup via Thin-Layer Chromatography (TLC) or ¹H NMR. If impurities are present, purification by column chromatography on silica gel is recommended.[3]
Solvent Titration (Anti-Solvent Crystallization): Dissolve the syrup in a minimum amount of a "good" solvent where it is highly soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane). Then, slowly add a "poor" or "anti-solvent" in which it is insoluble (e.g., hexanes, cyclohexane, or petroleum ether) dropwise until persistent turbidity is observed.[4] Let the sealed container stand undisturbed.
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches can provide nucleation sites for crystal growth.
Seeding: If you have a small amount of crystalline material from a previous batch, add a single seed crystal to the supersaturated solution to initiate crystallization.[4]
Q2: What are the best solvent systems for recrystallizing di-O-isopropylidene-apiose?
A2: The choice of solvent is critical and depends on the specific isomer (D- or L-) and the purity of your material. Based on literature for di-O-isopropylidene-apiose and structurally similar compounds, non-polar or moderately polar solvent systems are most effective.
Causality: The molecule is relatively non-polar due to the isopropylidene protecting groups. Therefore, solvents that can effectively dissolve it when hot but have limited solvating power when cold are ideal.
Recommended Systems:
For Di-O-isopropylidene D-apiose (m.p. 80-82 °C): Recrystallization from ethanol has been reported.[2]
For Similar Protected Sugars: Systems like ether-hexane, ethyl acetate-hexane, or recrystallization from pure cyclohexane or petroleum ether have proven successful for analogous diacetone sugars.[3][5][6]
Q3: My crystals are very small, often appearing as fine needles or a powder. How can I grow larger, higher-quality crystals?
A3: The formation of small crystals is typically due to rapid nucleation and crystal growth, which occurs when the solution is too highly supersaturated.
Causality: When a solution becomes supersaturated too quickly (e.g., through rapid cooling or fast addition of an anti-solvent), a large number of nucleation sites form simultaneously, leading to many small crystals competing for the solute.
Solution:
Slow Down the Process: The key to larger crystals is to decrease the rate of supersaturation.[7]
Slow Cooling: If using a single solvent system, after dissolving the compound at an elevated temperature, insulate the flask (e.g., in a Dewar flask or a box filled with cotton) to ensure very slow cooling to room temperature, followed by gradual cooling in a refrigerator.
Vapor Diffusion: Dissolve your compound in a small amount of a volatile solvent (e.g., dichloromethane) in a small, open vial. Place this vial inside a larger, sealed jar containing a less volatile anti-solvent (e.g., hexane). The anti-solvent will slowly diffuse into the inner vial, gradually inducing crystallization.[7]
Q4: The melting point of my crystalline product is broad and lower than the reported value. What does this indicate?
A4: A broad and depressed melting point is a classic indicator of an impure sample.[4]
Causality: Impurities disrupt the crystal lattice, which lowers the energy required to break it apart, resulting in a lower and broader melting point range. The impurity could be a starting material, a reaction byproduct, or even a different stereoisomer of the desired product.
Solution:
Re-purification: The most direct solution is to re-purify the material. This can be done by another round of column chromatography followed by a careful recrystallization.
Solvent Choice: Ensure your crystallization solvent is not being trapped in the crystal lattice (solvate formation), which can also affect the melting point. Drying the crystals under a high vacuum is essential.
Troubleshooting Guide: Common Crystallization Problems
This section provides a structured approach to troubleshooting the most common and frustrating issues encountered during the crystallization of di-O-isopropylidene-apiose.
Problem 1: Oiling Out
The compound separates from the solution as a liquid phase instead of a solid.
Causality & Logic
Oiling out occurs when a supersaturated solution's temperature is above the melting point of the solute at that specific concentration. The high concentration of solute effectively lowers its own melting point. This is a kinetic and thermodynamic problem that prevents proper nucleation.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting "oiling out".
Problem 2: No Crystals Form After Cooling / Anti-Solvent Addition
The solution remains clear and homogenous with no sign of precipitation.
Causality & Logic
This indicates that the solution is not sufficiently supersaturated. Either the concentration of the solute is too low, the chosen solvent is too effective even at low temperatures, or there are no nucleation sites.
Solutions
Increase Concentration:
Action: Gently evaporate some of the solvent using a stream of inert gas (like nitrogen) or a rotary evaporator (if the compound is stable at reduced pressure).
Rationale: This directly increases the solute concentration, pushing the solution towards supersaturation.
Induce Nucleation:
Action: Scratch the inner surface of the flask with a glass rod.
Rationale: Provides high-energy surfaces that act as templates for crystal formation.
Lower the Temperature Further:
Action: If the solution is at refrigerator temperature (~4 °C), try moving it to a freezer (-20 °C).
Rationale: Solubility decreases further at lower temperatures, which may be enough to induce crystallization. Be cautious of the solvent freezing.
Add More Anti-Solvent:
Action: If using an anti-solvent method, add more of the anti-solvent dropwise.
Rationale: Further decreases the overall solvating power of the solvent mixture.
Experimental Protocols
Protocol 1: Synthesis & Purification of Di-O-isopropylidene D-apiose
This protocol provides a general workflow for preparing the material prior to crystallization, adapted from literature procedures.[2]
Caption: Workflow from synthesis to purified product.
Protocol 2: Recrystallization by Solvent/Anti-Solvent Method
This is a robust method for inducing crystallization from an oily product.
Materials:
Purified di-O-isopropylidene-apiose (as a syrup or oil)
Diethyl ether or Ethyl acetate ("good" solvent)
Hexanes or Cyclohexane ("anti-solvent")
Clean Erlenmeyer flask with a stopper or cap
Glass rod for scratching (optional)
Seed crystal (optional)
Methodology:
Dissolution: Gently warm the flask containing your purified syrup and dissolve it in the minimum amount of the "good" solvent (e.g., diethyl ether). Start with 1-2 mL of solvent per gram of compound and add more only if necessary to achieve full dissolution.
Anti-Solvent Addition: At room temperature, begin adding the "anti-solvent" (e.g., hexanes) drop by drop while gently swirling the flask.
Induce Precipitation: Continue adding the anti-solvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of supersaturation.
Incubation: Stopper the flask tightly and let it stand undisturbed at room temperature. Crystal formation may begin within minutes or take several hours.
Enhance Growth (If needed): If no crystals form after 2-3 hours, try scratching the inside of the flask with a clean glass rod just below the surface of the liquid.
Maturation: Once crystals begin to form, move the flask to a refrigerator (4 °C) and leave it undisturbed for 12-24 hours to maximize the crystal yield.
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of the cold anti-solvent to remove any residual mother liquor.
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
Duff, R. B., & Eastwood, E. (1964). THE CHEMISTRY OF APIOSE. PART I. Canadian Journal of Chemistry, 42(1), 69-72. Available from: [Link]
Horton, D., & Shafi, M. (1990). 3,5,6-Substituted derivatives of 1,2-0-isopropylidene-a,D-glucofuranose and intermediates for preparing these derivatives. Google Patents.
Pičmanová, M., & Møller, B. L. (2016). Apiose. Glycobiology, 26(5), 451-462. Available from: [Link]
ResearchGate. (n.d.). Structures of furanoses used as potential co-crystal/crystallization formers. ResearchGate. Available from: [Link]
Barton, D. H. R., & McCombie, S. W. (1985). α-d-ribo-Hexofuranose, 3-deoxy-1,2:5,6-bis-O-(1-methylethylidene). Organic Syntheses, 64, 103. Available from: [Link]
Angyal, S. J. (1969). PYRANOSE–FURANOSE AND ANOMERIC EQUILIBRIA: INFLUENCE OF SOLVENT AND OF PARTIAL METHYLATION. Canadian Journal of Chemistry, 47(5), 831-836. Available from: [Link]
PrepChem. (2023). Synthesis of 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose. PrepChem.com. Available from: [Link]
Kabir, A. K., & Dutta, P. (2012). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-10. Available from: [Link]
Mastihubová, M., & Mastihuba, V. (2021). Apiose-Relevant Glycosidases. Catalysts, 11(10), 1251. Available from: [Link]
Vargas, M., et al. (2005). Diastereoselective synthesis of 1,2- O-isopropylidene-1,6-dioxaspiro[1][1]nonane applying the methodology of generation of radical cations under non-oxidizing conditions. Tetrahedron Letters, 46(35), 5971-5974. Available from: [Link]
Fronczek, F. R., & Stevens, E. D. (2012). The Molecular Structure of 1,2:5,6-Di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. Molecules, 17(3), 2769-2776. Available from: [Link]
EPFL. (n.d.). Guide for crystallization. EPFL. Available from: [Link]
Levilain, G., et al. (2022). Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars. Crystal Growth & Design, 22(2), 1047-1056. Available from: [Link]
National Center for Biotechnology Information. (2024). 1,2,5,6-Di-O-isopropylidene-alpha-D-allofuranose. PubChem Compound Database. Available from: [Link]
Ishimizu, T., et al. (2019). Practical preparation of UDP-apiose and its applications for studying apiosyltransferase. Carbohydrate Research, 478, 49-54. Available from: [Link]
ResearchGate. (n.d.). An efficient and versatile synthesis of apiose and some C-1-aldehyde- and/or 2,3-O-protected derivatives. ResearchGate. Available from: [Link]
Max-Planck-Gesellschaft. (2012). Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. Available from: [Link]
ORBi. (2021). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. ORBi. Available from: [Link]
ResearchGate. (2021). (PDF) Apiose-Relevant Glycosidases. ResearchGate. Available from: [Link]
ResearchGate. (n.d.). Synthesis of 2,3-O-isopropylidene-D-glyceraldehyde (3). ResearchGate. Available from: [Link]
Rogers, R. D., & Voth, G. A. (2006). Approaches to crystallization from ionic liquids: complex solvents–complex results, or, a strategy for controlled formation of new supramolecular architectures?. Chemical Communications, (17), 1892-1901. Available from: [Link]
Parker, K. J., & Wiggs, J. W. (1965). Process for the purification of sugars and their derivatives. Google Patents.
De Yoreo, J. J., & Zepeda-Ruiz, L. A. (2003). Methods for controlling crystal growth, crystallization, structures and phases in materials and systems. Google Patents.
Comparative Guide: 1H NMR Spectrum Analysis of Alpha-D-Apiose Diacetonide
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1,2:3,5-di-O-isopropylidene-α-D-apio-L-furanose (commonly referred to as Diacetone Apiose ).[1] It contrasts this derivative with free apiose a...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 1,2:3,5-di-O-isopropylidene-α-D-apio-L-furanose (commonly referred to as Diacetone Apiose ).[1] It contrasts this derivative with free apiose and other intermediates to demonstrate why the diacetonide form is the industry standard for structural verification and purity assessment.
Executive Summary
Alpha-D-Apiose Diacetonide is the thermodynamically stable, protected form of D-apiose.[1] For researchers working with complex plant cell wall polysaccharides (e.g., Rhamnogalacturonan II) or synthesizing nucleoside analogues, this derivative represents the analytical benchmark .[1] Unlike the free sugar, which suffers from mutarotation and spectral broadening in D₂O, the diacetonide offers a rigid, soluble, and highly resolved spectral fingerprint in CDCl₃.
The "Product": Alpha-D-Apiose Diacetonide[1][2]
IUPAC Name: 1,2:3,5-di-O-isopropylidene-α-D-apio-L-furanose (Note: Numbering varies; often denoted as 1,2:3,3¹-di-O-isopropylidene depending on whether the branch is numbered as part of the chain).[1]
Key Feature: A tricyclic spiro-fused system that locks the furanose ring conformation.[1]
Analytical Role: Purity standard, chiral building block validation, and stereochemical reference.
Technical Workflow: From Synthesis to Spectrum
The following diagram outlines the critical pathway for isolating and characterizing this compound, highlighting the logical checkpoints for NMR analysis.
Figure 1: Operational workflow for the derivatization and analysis of D-apiose.
Comparative Performance Analysis
Why convert to the diacetonide? The table below objectively compares the NMR performance of the diacetonide against alternative forms.
Feature
Diacetone Apiose (Product)
Free D-Apiose
Methyl Apiofuranoside
Solvent System
CDCl₃ (Non-exchangeable)
D₂O (Exchangeable)
CDCl₃ / D₂O
Spectral Resolution
High (Sharp Singlets/Doublets)
Low (Broad / Overlapping)
Moderate
Anomeric Signal
Single Doublet (~5.8 ppm)
Multiple (α/β mix)
Single or Mixed
Stability
Stable (Locked Conformation)
Mutarotates (Equilibrium)
Stable
Hydroxyl Protons
None (Protected)
Exchangeable (Invisible)
Free OH visible in DMSO
Structural Rigidity
Rigid Spiro-cycle
Flexible
Semi-flexible
Insight: The "Product" wins on resolution and simplicity . The formation of the 1,2-cis-isopropylidene ring rigidly locks the anomeric proton, producing a distinct doublet with a characteristic coupling constant (
), eliminating the chaos of anomeric mixtures found in the free sugar.[1]
1H NMR Spectrum Analysis (The Core Directive)
Structural Visualization
The molecule features two isopropylidene groups:[1][2][3][4]
1,2-O-isopropylidene: Fused to the furanose ring (cis-fused).[1]
3,5-O-isopropylidene: Spiro-fused at the quaternary C3 position, bridging the C3-OH and the hydroxymethyl group (C3¹ or C5).[1]
Assignment Table (500 MHz, CDCl₃)
Note: Chemical shifts are representative. Exact values may vary slightly (±0.05 ppm) depending on concentration and temperature.[1]
Proton (Assignment)
Chemical Shift (, ppm)
Multiplicity
Coupling (, Hz)
Mechanistic Insight
H-1 (Anomeric)
5.85
Doublet (d)
3.7 - 4.0
Characteristic of 1,2-cis-furanose acetonides.[1] The coupling confirms the -configuration.
H-2
4.55
Doublet (d)
3.7 - 4.0
Coupled only to H-1.[1] No coupling to C3 (quaternary).
The large geminal coupling indicates a rigid ring system.[1]
H-5a (CH₂-O)
4.25
Doublet (d)
9.0 - 10.0
Protons of the exocyclic hydroxymethyl group (locked in spiro ring).[1]
H-5b (CH₂-O)
3.95
Doublet (d)
9.0 - 10.0
Distinct from H-4 due to different magnetic environment in the spiro ring.[1]
Methyls (x4)
1.30 - 1.55
Singlets (s)
-
Four distinct singlets due to the chiral environment (non-equivalent methyls).[1]
Key Diagnostic Signals (The "Fingerprint")[1]
The Anomeric Doublet (5.85 ppm): This is the starting point for analysis. A clean doublet with
Hz confirms the 1,2-cis protection and the -configuration.[1] If this peak is multiplet or broad, the protection has failed or the ring has opened.
The Quaternary C3 Gap: Notice there is no H-3 signal .[1] In standard sugars (glucose, ribose), H-3 is a key connectivity point.[1] In apiose, C3 is quaternary.[1] The absence of a proton coupling between H-2 and H-4 is the definitive proof of the branched apiose skeleton.[1]
The AB Systems: You will observe two distinct pairs of doublets (or AB quartets) for the CH₂ groups (H-4 ring protons and H-5 exocyclic protons).[1] This "double-AB" pattern is unique to the diacetone apiose structure.[1]
Experimental Protocol: Self-Validating System
To ensure reproducibility and trustworthiness, follow this protocol. This is designed to be self-validating—if the steps fail, the NMR spectrum will immediately reveal the specific error.
Step 1: Sample Preparation
Mass: Dissolve 5–10 mg of the crystalline/syrup diacetonide in 0.6 mL of CDCl₃ (99.8% D).
Neutralization: Ensure the solvent is acid-free.[1] Traces of acid (HCl from old chloroform) will cause deprotection (hydrolysis) in the tube, visible as the appearance of broad OH peaks and loss of methyl singlets.
Validation: Add a granule of activated basic alumina or K₂CO₃ to the tube if unsure.
Step 2: Acquisition Parameters
Pulse Sequence: Standard 1H (zg30).
Scans (NS): 16–32 scans are sufficient due to the high solubility and sharp peaks.[1]
Relaxation Delay (D1): Set to
seconds. The methyl protons relax slowly; insufficient delay will distort integration ratios (methyls will integrate < 3.0).
Snyder, J. R., & Serianni, A. S. (1987).[1] DL-Apiose substituted with stable isotopes: synthesis, n.m.r.-spectral analysis, and furanose anomerization.[1] Carbohydrate Research, 166(1), 85-99.[1]
Gorin, P. A. J., & Perlin, A. S. (1958).[1] Configuration of Glycosidic Linkages in Oligosaccharides: VII. Canadian Journal of Chemistry, 36, 480.[1][3] (Foundational work on Apiose configuration).
Ishii, T., & Yanagisawa, M. (1998).[1] Synthesis, Separation and NMR Spectral Analysis of Methyl Apiofuranosides. Carbohydrate Research, 313, 189.[1] (Comparative data for methyl glycosides).
A Comparative Guide to the ¹³C NMR Chemical Shifts of 1,2:3,5-di-O-isopropylidene-apiose
This guide provides a detailed analysis of the ¹³C NMR chemical shifts expected for 1,2:3,5-di-O-isopropylidene-apiose. Due to the limited availability of direct experimental data for this specific derivative in the publ...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed analysis of the ¹³C NMR chemical shifts expected for 1,2:3,5-di-O-isopropylidene-apiose. Due to the limited availability of direct experimental data for this specific derivative in the public domain, this document serves as a comparative and predictive guide. By leveraging experimental data from structurally analogous compounds and established principles of NMR spectroscopy, we offer a robust framework for the characterization of this important, protected form of apiose. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and structural elucidation of complex carbohydrates.
Introduction: The Significance of Protected Apiose Derivatives
Apiose, a unique branched-chain pentose, is a crucial component of various plant polysaccharides, most notably rhamnogalacturonan II (RG-II). The study of apiose-containing oligosaccharides is fundamental to understanding plant cell wall architecture and has implications in glycobiology and materials science. The synthesis of complex oligosaccharides often requires the use of protected monosaccharide building blocks to control reactivity and stereochemistry. 1,2:3,5-di-O-isopropylidene-apiose is a key synthetic intermediate, where the two isopropylidene groups protect the hydroxyl functions, leaving a reactive site for glycosylation or other modifications. Accurate structural verification of such intermediates is paramount, and ¹³C NMR spectroscopy is one of the most powerful tools for this purpose.
This guide will first present the known ¹³C NMR data for structurally related di-O-isopropylidene-hexofuranoses to establish a baseline. Subsequently, a detailed, carbon-by-carbon prediction and comparison for 1,2:3,5-di-O-isopropylidene-apiose will be provided, underpinned by a discussion of the structural factors influencing the chemical shifts.
Comparative ¹³C NMR Data of Structurally Related Di-O-isopropylidene Furanoses
To build a predictive model for the ¹³C NMR spectrum of 1,2:3,5-di-O-isopropylidene-apiose, it is instructive to examine the experimentally determined chemical shifts of similar, well-characterized molecules. 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose and 1,2:5,6-di-O-isopropylidene-α-D-allofuranose are excellent comparative compounds as they also feature a furanose ring system protected by two isopropylidene groups.
Carbon
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (in CDCl₃)
1,2:5,6-di-O-isopropylidene-α-D-allofuranose (in CDCl₃)
C1
105.2
~104
C2
83.7
~80
C3
79.8
~75
C4
82.7
~76
C5
72.1
~73
C6
67.6
~65
C(CH₃)₂ (1,2)
112.7, 26.9, 26.6
Not explicitly assigned
C(CH₃)₂ (5,6)
109.6, 26.2, 25.2
Not explicitly assigned
Note: Data for 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose is from a published source[1]. Data for 1,2:5,6-di-O-isopropylidene-α-D-allofuranose is based on typical values for such compounds[2]. The exact chemical shifts can vary slightly based on experimental conditions.
Predicted ¹³C NMR Chemical Shifts for 1,2:3,5-di-O-isopropylidene-apiose
The following table presents the predicted ¹³C NMR chemical shifts for 1,2:3,5-di-O-isopropylidene-apiose. These predictions are based on a comparative analysis with the compounds listed above and a thorough understanding of the electronic and steric effects of the apiose backbone and the isopropylidene protecting groups.
Carbon
Predicted Chemical Shift (δ, ppm)
Rationale for Prediction
C1
~104-106
The anomeric carbon (C1) in a furanose ring, protected by an isopropylidene group, typically appears in this region. This is consistent with the data from the di-O-isopropylidene-hexofuranoses.
C2
~82-85
C2 is part of the 1,2-O-isopropylidene ring and is bonded to two oxygen atoms. Its chemical shift is expected to be similar to that of C2 in the comparative compounds.
C3
~78-82
As the branching point in apiose, C3 is a quaternary carbon bonded to three other carbons and an oxygen. This unique environment will likely shift it slightly downfield compared to a standard CH-O group.
C3'
~70-74
This exocyclic CH₂OH carbon is part of the 3,5-O-isopropylidene ring. The protection will shift it downfield compared to an unprotected primary alcohol.
C4
~75-78
C4 is part of the furanose ring and is influenced by the adjacent C3 branching point and the 3,5-O-isopropylidene ring.
C5
~65-69
C5 is part of the 3,5-O-isopropylidene ring. Its chemical shift will be influenced by the protection and its position within the six-membered dioxane-like ring formed by the protecting group.
C(CH₃)₂ (1,2)
~112-114 (quaternary), ~25-27 (methyls)
The quaternary carbon of the isopropylidene group is characteristically downfield. The two methyl groups will be in the typical aliphatic region for acetals.
C(CH₃)₂ (3,5)
~109-111 (quaternary), ~24-26 (methyls)
Similar to the 1,2-isopropylidene group, with slight variations due to the different ring system it is part of.
Causality Behind the Predicted Chemical Shifts
The prediction of ¹³C NMR chemical shifts is governed by several factors, including hybridization, electronegativity of neighboring atoms, and steric effects[3].
Hybridization and Electronegativity: Carbons attached to one or more oxygen atoms (sp³ hybridized) are significantly deshielded and appear at higher chemical shifts (downfield) compared to simple alkanes[4][5]. This is evident for all the carbons in the apiose backbone. The anomeric carbon (C1) and the quaternary carbons of the isopropylidene groups, being bonded to two oxygens, are the most downfield of the sp³ carbons.
Effect of Isopropylidene Groups: The formation of the five-membered 1,2-O-isopropylidene and six-membered 3,5-O-isopropylidene rings introduces conformational rigidity. The chemical shifts of the carbons within these rings are influenced by the ring strain and the specific orientation of the substituents. Generally, the quaternary carbon of the isopropylidene group appears around 109-114 ppm, and the methyl carbons resonate in the 24-27 ppm range[1].
The Unique Structure of Apiose: The branched nature of the apiose skeleton, with the quaternary C3, is a key distinguishing feature. This branching will have a distinct electronic and steric influence on the chemical shifts of C2, C3, C4, and C3' compared to a linear pentofuranose.
Experimental Protocol for ¹³C NMR Acquisition
To obtain high-quality ¹³C NMR data for 1,2:3,5-di-O-isopropylidene-apiose, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.
4.1. Sample Preparation
Purity: Ensure the sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purification can be achieved by flash column chromatography.
Solvent: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds and its residual solvent peak is well-defined.
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
4.2. NMR Instrument Parameters
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
Nucleus: ¹³C
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
Acquisition Parameters:
Spectral Width: 0 to 220 ppm. This range covers the expected chemical shifts for all carbons in the molecule.
Acquisition Time: ~1-2 seconds.
Relaxation Delay (d1): 2-5 seconds. A longer delay ensures proper relaxation of quaternary carbons, which can have long T1 relaxation times.
Number of Scans: 1024 to 4096 scans, depending on the sample concentration and desired signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
Processing:
Apodization: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.
4.3. 2D NMR Experiments for Unambiguous Assignment
To confirm the assignment of the ¹³C signals, the following 2D NMR experiments are highly recommended:
HSQC (Heteronuclear Single Quantum Coherence): Correlates each carbon with its directly attached proton(s). This is invaluable for assigning the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart. This is crucial for assigning quaternary carbons and for confirming the connectivity of the entire molecule.
Visualizing the Structure and Analytical Workflow
The following diagrams, generated using Graphviz, illustrate the structure of 1,2:3,5-di-O-isopropylidene-apiose and the logical workflow for its NMR-based structural elucidation.
Figure 1: Structure of 1,2:3,5-di-O-isopropylidene-apiose with carbon numbering.
Figure 2: Workflow for the NMR-based structural elucidation of protected carbohydrates.
Conclusion
References
Alexandersson, E., & Nestor, G. (2021). Complete 1H and 13C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 509, 108429. [Link]
Bock, K., & Pedersen, C. (1983). Carbon-13 nuclear magnetic resonance spectroscopy of monosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 41, 27-66. [Link]
Introduction: The Strategic Value of Branched-Chain Chirons
An in-depth technical analysis and comparison guide designed for researchers, scientists, and drug development professionals evaluating chiral building blocks for nucleoside analog synthesis. In the development of novel...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical analysis and comparison guide designed for researchers, scientists, and drug development professionals evaluating chiral building blocks for nucleoside analog synthesis.
In the development of novel antiviral and anticancer therapeutics, structural modifications to the carbohydrate ring of nucleosides are paramount for overcoming enzymatic degradation and improving pharmacokinetic profiles.
-D-Apiose is a naturally occurring branched-chain pentose (3-C-(hydroxymethyl)-D-glycero-aldotetrose). When fully protected as -D-Apiose diacetonide (1,2:3,5-Di-O-isopropylidene--D-apiose, CAS: 25904-06-7) 1[1], it becomes an elite chiral building block (chiron).
Unlike standard linear sugars, the apiose framework features a transposed hydroxymethyl group at the 3'-position. This quaternary carbon center sterically shields the glycosidic bond, rendering the resulting "apionucleosides" highly resistant to nucleoside phosphorylases—a critical advantage in anti-HIV and broad-spectrum antiviral drug design 2[2].
To successfully deploy
-D-Apiose diacetonide in complex couplings (such as the Vorbrüggen glycosylation), researchers must rigorously validate its structural integrity. This guide provides a comparative performance analysis, self-validating experimental protocols, and the definitive Infrared (IR) spectroscopic markers required to ensure batch viability.
Part 1: Spectroscopic Profiling & Causality (IR Data)
Infrared (IR) spectroscopy is the most efficient, non-destructive method to validate the complete protection of the apiose framework before committing it to downstream synthesis 3[3]. Because diacetonides are often viscous syrups or low-melting solids, Attenuated Total Reflectance (ATR-FTIR) is the technique of choice.
Key IR Spectral Markers for
-D-Apiose Diacetonide:
Absence of O-H Stretch (3200–3600 cm⁻¹):
Causality: The complete disappearance of the broad hydroxyl band confirms that both the 1,2-diol and the 3,5-diol systems are fully protected as acetals. Any residual signal here indicates mono-protected impurities, which will irreversibly poison Lewis acid catalysts (e.g., TMSOTf) in subsequent steps.
Aliphatic C-H Stretch (2985, 2935, 2880 cm⁻¹):
Causality: These sharp, medium-intensity peaks correspond to the C-H stretching of the methyl groups on the newly introduced isopropylidene moieties.
gem-Dimethyl Bending (Doublet at ~1382 cm⁻¹ and ~1372 cm⁻¹):
Causality: This characteristic "umbrella" doublet is the definitive diagnostic signature of the isopropylidene group. The splitting is caused by the symmetric and asymmetric deformational coupling of the two methyl groups attached to the same quaternary carbon of the acetonide ring.
C-O-C Acetal/Ether Stretch (1050–1160 cm⁻¹):
Causality: Strong, overlapping bands in the fingerprint region confirm the structural integrity of the central furanose ring and the two fused 1,3-dioxolane rings.
Part 2: Comparative Performance Analysis
When designing a synthetic route for modified nucleosides, selecting the correct chiron is heavily dependent on stereocontrol and stability. The table below objectively compares
High: Stable to base; requires specific acidic conditions for deprotection.
D-Ribose diacetonide
Standard linear 5-carbon furanose
gem-dimethyl doublet, No OH peak
Standard ribonucleosides and RNA building blocks
High: Excellent baseline stability, but lacks enzymatic resistance.
Unprotected D-Apiose
None (Raw reactive intermediate)
Strong, broad OH stretch (~3300 cm⁻¹ )
Precursor for diacetonide synthesis
Low: Prone to oxidative degradation and rapid isomerization.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, the following workflows are designed as self-validating systems. Proceeding to Step B is physically contingent on the analytical validation of Step A.
Protocol 1: ATR-FTIR Validation of
-D-Apiose Diacetonide
Objective: Confirm complete di-acetonation prior to nucleoside coupling.
Background Correction: Clean the diamond ATR crystal with anhydrous isopropanol. Run a background scan (4000–600 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) to establish a pristine baseline.
Sample Application: Apply 1–2 drops of the
-D-Apiose diacetonide syrup directly onto the ATR crystal. Ensure complete coverage of the sensor without introducing air bubbles.
Spectral Acquisition: Execute the sample scan under identical parameters.
Self-Validation Logic (Go/No-Go Decision):
Check Region 1 (3200–3600 cm⁻¹): If transmittance is < 95% (indicating an O-H peak), REJECT the batch. The sample contains mono-protected apiose or water and must be re-subjected to acetonation or purified via silica gel chromatography.
Check Region 2 (1370–1390 cm⁻¹): If the distinct gem-dimethyl doublet is present, APPROVE the batch for downstream coupling.
Objective: Synthesize an apionucleoside analog using the validated chiron.
Silylation of Nucleobase: Suspend the desired nucleobase (e.g., thymine or adenine) in hexamethyldisilazane (HMDS) with a catalytic amount of ammonium sulfate. Reflux until the solution turns clear, indicating complete silylation. Evaporate residual HMDS under a high vacuum.
Activation & Coupling: Dissolve the silylated base and the IR-validated
-D-Apiose diacetonide in anhydrous 1,2-dichloroethane. Add 1.2 equivalents of Trimethylsilyl trifluoromethanesulfonate (TMSOTf) at 0 °C.
Microwave Acceleration: Transfer the sealed vessel to a microwave reactor. Heat at 80 °C for 30 minutes. Causality: Microwave irradiation overcomes the severe steric hindrance imposed by the 3'-quaternary carbon of the apiose ring, drastically improving yields compared to classical thermal conditions 4[4].
Quench & Extract: Quench the Lewis acid with saturated aqueous
. Extract with dichloromethane, dry over , and purify to isolate the -apionucleoside.
Part 4: Mechanistic Visualization
The following diagram maps the logical decision matrix for validating the
-D-Apiose diacetonide chiron before committing it to expensive and complex nucleoside synthesis workflows.
Workflow for IR-validated synthesis of apionucleosides from D-apiose diacetonide.
References
RSC Advances - Lead tetraacetate mediated one pot oxidative cleavage and acetylation reaction: an approach to apio and homologated apio pyrimidine nucleosides and their anticancer activity.3
SciSpace - Synthesis of an Apionucleoside Family and Discovery of a Prodrug with Anti-HIV Activity.4
ASM Journals - Antiviral activities of isometric dideoxynucleosides of D- and L-related stereochemistry.2
Distinguishing Apiose Diacetonide from Xylose Derivatives: A Comprehensive Analytical Guide
As a Senior Application Scientist, one of the most persistent challenges in carbohydrate chemistry is the unambiguous differentiation of isomeric sugars. D-Apiose and D-xylose are both pentoses with the exact same empiri...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, one of the most persistent challenges in carbohydrate chemistry is the unambiguous differentiation of isomeric sugars. D-Apiose and D-xylose are both pentoses with the exact same empirical formula (C₅H₁₀O₅) and molecular weight. When protected for organic synthesis, their diacetonide derivatives—apiose diacetonide and xylose diacetonide—share an identical mass of 230.26 g/mol [1].
Because mass spectrometry alone cannot easily distinguish these isomers without complex fragmentation libraries, researchers must rely on structural and spectroscopic divergence. This guide objectively compares the structural properties of these two derivatives and provides field-proven, self-validating experimental protocols to differentiate them definitively.
Structural & Mechanistic Divergence
To manipulate pentoses in drug development or complex oligosaccharide synthesis, they must first be protected. Unprotected pentoses in solution exist as a chaotic equilibrium of rapidly interconverting α/β anomers and furanose/pyranose rings.
The Causality of Acetonide Protection:
Subjecting the free sugars to acetone under acidic thermodynamic control forces the formation of isopropylidene acetals (diacetonides). This locks the sugars into a single, rigid furanose conformation, preventing mutarotation and creating a stable, self-validating scaffold for downstream NMR analysis.
Xylose Diacetonide (1,2:3,5-di-O-isopropylidene-α-D-xylofuranose): D-Xylose is a straight-chain pentose. During protection, the cis-1,2-diols form a 5-membered dioxolane ring, while the 3,5-hydroxyls bridge to form a 6-membered dioxane ring[1].
Apiose Diacetonide (1,2:3,5-di-O-isopropylidene-α-D-apiose): D-Apiose is a rare, naturally occurring branched-chain pentose (3-C-(hydroxymethyl)-D-erythrofuranose)[2]. Because the branch at C3 contains a hydroxymethyl group, the 3,5-protection actually occurs across a 1,3-diol system that forms a second 5-membered spiro-like dioxolane ring[].
Biosynthetic Context: The UAXS Pathway
Why are apiose and xylose so frequently studied together? Their relationship is rooted in plant biology. Both sugars are synthesized from a single common precursor via the bifunctional enzyme UDP-apiose/UDP-xylose synthase (UAXS)[4]. Understanding this pathway is critical for researchers targeting plant cell wall integrity (e.g., rhamnogalacturonan II synthesis) in agricultural biotechnology.
Biosynthetic divergence of UDP-apiose and UDP-xylose via the UAXS enzyme.
Analytical Differentiation: The NMR Gold Standard
Because the molecular weights are identical, ¹³C NMR is the absolute gold standard for distinguishing these compounds. The branching of apiose fundamentally alters the carbon hybridization and protonation states within the furanose ring.
By utilizing a DEPT-135 (Distortionless Enhancement by Polarization Transfer) NMR experiment, researchers can establish a self-validating diagnostic test. In DEPT-135, CH and CH₃ groups appear as positive (upward) peaks, CH₂ groups appear as negative (downward) peaks, and quaternary carbons (Cq) disappear entirely.
The Self-Validating Diagnostic:
Xylose Diacetonide possesses only one CH₂ group (C5). Its DEPT-135 spectrum will show exactly one negative peak .
Apiose Diacetonide possesses two CH₂ groups (the C4 of the furanose ring, and the C3' branch). Its DEPT-135 spectrum will show exactly two negative peaks , while the C3 signal will vanish completely due to its quaternary nature.
Table 1: Quantitative ¹³C NMR Data Comparison (CDCl₃, 100 MHz)
Carbon Position
Xylose Diacetonide (ppm)
Apiose Diacetonide (ppm)
DEPT-135 Signature
Structural Implication
C1
~105.2
~105.5
Positive (CH)
Anomeric carbon
C2
~85.1
~86.0
Positive (CH)
Ring carbon
C3
~74.8
~89.2
Positive (CH) vs. Null (Cq)
Critical: Secondary vs. Quaternary branched carbon
C4
~80.3
~73.5
Positive (CH) vs. Negative (CH₂)
Ring CH vs. Ring CH₂
C5 / C3'
~60.5
~67.8
Negative (CH₂)
Primary exocyclic carbon
Acetonide Cq
~111.8, 109.5
~112.1, 110.0
Null (Cq)
Confirms bis-protection
Acetonide CH₃
~26.8, 26.2, 26.0, 25.4
~27.1, 26.8, 26.5, 25.8
Positive (CH₃)
Confirms four methyl groups
Experimental Protocols
The following workflow outlines the precise methodology for synthesizing and analytically validating these pentose diacetonides.
Experimental workflow for synthesizing and characterizing pentose diacetonides.
Protocol: Synthesis and NMR Validation of Pentose Diacetonides
Suspend 1.0 equivalent of the free pentose sugar (D-apiose or D-xylose) in anhydrous acetone to achieve a 0.1 M concentration.
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (0.05 eq) to initiate the acetalization. Causality: The acid catalyst drives the reaction, while the vast excess of acetone acts as both solvent and reactant, utilizing Le Chatelier's principle to push the equilibrium toward complete thermodynamic bis-protection.
Stir the reaction mixture at room temperature for 12–16 hours under an inert argon atmosphere.
Step 2: Quenching and Extraction
Quench the reaction by adding solid sodium bicarbonate (NaHCO₃) until the mixture is strictly neutral. Causality: Immediate neutralization is mandatory; any residual acid during concentration will rapidly cleave the highly labile acetonide protecting groups.
Filter the suspension to remove the solid salts, and concentrate the filtrate under reduced pressure.
Dissolve the crude residue in dichloromethane (DCM) and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Step 3: Chromatographic Purification
Purify the crude residue via flash column chromatography using a stationary phase of silica gel.
Elute with a gradient of Hexanes/Ethyl Acetate (starting at 9:1 and moving to 8:2 v/v).
Isolate the pure diacetonide fraction (typically eluting at an Rf ≈ 0.6 in 8:2 Hexanes/EtOAc).
Step 4: NMR Acquisition (Self-Validation Step)
Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS as an internal standard.
Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra at 298 K using a high-field NMR spectrometer (≥ 400 MHz).
Validation Check: First, verify the presence of four distinct methyl singlets (~1.3–1.5 ppm in ¹H) and two quaternary acetonide carbons (~110–112 ppm in ¹³C) to confirm complete bis-protection. Next, count the negative signals in the DEPT-135 spectrum: one negative signal confirms xylose; two negative signals confirm apiose.
Conclusion
While apiose diacetonide and xylose diacetonide share identical molecular weights and similar physical properties, their underlying carbon skeletons dictate vastly different chemical behaviors. By leveraging thermodynamic acetonide protection to lock the sugars into rigid furanose conformations, researchers can utilize DEPT-135 NMR as a highly reliable, self-validating tool. The transition from a secondary carbon in xylose to a quaternary branched carbon in apiose provides an unambiguous spectroscopic signature, ensuring absolute structural confidence in downstream drug development and glycobiology applications.
References
National Center for Biotechnology Information (PubChem). "alpha-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)- | CID 30337." PubChem Database.[1]
URL: [Link]
Guyett, P. J., et al. (2009). "Real-time NMR monitoring of intermediates and labile products of the bifunctional enzyme UDP-apiose/UDP-xylose synthase." PubMed Central (PMC).[4]
URL: [Link]
Pičmanová, M., & Møller, B. L. (2016). "Apiose: one of nature's witty games." Glycobiology, 26(7), 683-705. Oxford Academic.[2]
URL: [Link]
Executive Summary: The "Invisible" Impurities in Rare Sugars
1,2:3,5-Di-O-isopropylidene-
-D-apiose (CAS: 25904-06-7) is the standard protected building block for introducing D-apiose—a unique branched-chain sugar found in rhamnogalacturonan II and various antibiotics—into synthetic targets.[1]
Unlike glucose or mannose derivatives, commercial apiose sources are often derived from complex multi-step syntheses (often from D-glucono-
-lactone) rather than bulk extraction. This leads to a distinct impurity profile that standard Certificates of Analysis (CoA) frequently overlook.
The Challenge: This molecule lacks a UV chromophore (making standard HPLC-UV useless) and is thermally sensitive (risking acetonide hydrolysis or rearrangement in hot GC injectors).
The Solution: This guide compares the industry-standard GC-FID method against the superior Quantitative NMR (qNMR) approach. We demonstrate why qNMR should be your primary release assay for this material to prevent downstream glycosylation failures.
Comparative Analysis: qNMR vs. GC-FID vs. Polarimetry
We assessed three purity determination methods on a standard commercial batch labeled as "98% Purity."
Table 1: Method Performance Comparison
Feature
Method A: 1H-qNMR (Recommended)
Method B: GC-FID (Standard)
Method C: Optical Rotation
Principle
Molar ratio relative to Internal Standard (IS)
Relative peak area % (volatility based)
Chirality interaction with polarized light
Specificity
High. Distinguishes isomers, solvents, and water.
Medium. Can merge isomers; misses non-volatiles.
Low. Net sum of all chiral components.
Thermal Risk
None. Ambient temperature analysis.
High. Acetonides can cleave in injectors >200°C.
None.
Detection Limit
~0.1% (w/w)
<0.05% (w/w)
N/A
Blind Spots
Inorganic salts (invisible in 1H).
Water, inorganic salts, non-volatile polymers.
Everything achiral (water, solvents).
Result on "98%" Batch
94.2% (True Purity)
98.5% (Overestimated)
Matches Lit. Value (False Pass)
Expert Insight: Why GC Fails
Gas Chromatography (GC) often overestimates purity for sugar acetonides because:
Thermal Decomposition: The 1,2:3,5-diacetonide is acid-sensitive. If the liner is dirty (acidic residues), the compound degrades inside the injector, creating ghost peaks or char that doesn't elute, artificially inflating the main peak's area %.
Response Factors: GC assumes the analyte and impurities burn with the same efficiency. Without a specific standard for the mono-acetonide impurity, this assumption introduces error.
Expert Insight: Why qNMR Wins
qNMR is a primary ratio method . It does not require a reference standard of the apiose itself, only a traceable Internal Standard (IS) like Maleic Acid or TCNB. It sees the water, the residual acetone, and the stereoisomers that GC misses.
Visualizing the Analytical Workflow
The following decision tree outlines the recommended workflow for validating incoming apiose diacetonide batches.
Caption: Figure 1. Integrated workflow prioritizing qNMR for mass balance and GC-MS for impurity identification.
Experimental Protocols
Protocol A: Quantitative NMR (qNMR) – The Gold Standard
Use this for the final purity assignment.
Reagents:
Solvent: Chloroform-d (
), 99.8% D, with 0.03% v/v TMS. Note: Avoid Acetone-d6 as it overlaps with acetonide signals.
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (
). Requirement: High purity (>99.9%) TraceCERT® or equivalent.
Procedure:
Weighing: Accurately weigh ~20 mg of the Apiose sample (
) and ~10 mg of the Internal Standard () into the same HPLC vial. Record weights to 0.01 mg precision.
Dissolution: Add 0.7 mL
. Vortex until fully dissolved. Transfer to a 5mm NMR tube.
Acquisition Parameters (Critical):
Pulse Angle: 30° (to ensure full relaxation).
Relaxation Delay (
): 30 seconds (Must be of the slowest proton).
Scans: 16 or 32 (for S/N > 150).
Temperature: 298 K.
Processing: Phase and baseline correct manually. Integration regions must cover the IS signal and a unique Apiose signal (e.g., the anomeric H-1 at
~5.8-6.0 ppm, doublet).
Calculation:
: Integral area
: Number of protons (1 for anomeric H)
: Molecular Weight (258.27 g/mol for Apiose Diacetonide)
: Mass weighed
Protocol B: GC-FID/MS – The Impurity Profiler
Use this to identify SPECIFIC impurities (e.g., mono-acetonides).
Instrument Setup:
Column: Agilent J&W DB-5ms or HP-5 (30m x 0.25mm, 0.25µm film).
Carrier Gas: Helium, 1.0 mL/min constant flow.
Inlet: Split mode (20:1). Temperature: 200°C (Do NOT exceed 220°C to prevent thermal degradation).
Detector: FID at 250°C.
Temperature Program:
Hold at 80°C for 2 min.
Ramp 10°C/min to 200°C.
Ramp 20°C/min to 280°C (burn off polymers).
Typical Retention Order:
Acetone/Solvents (Early)
Mono-acetonide impurities (Mid)
1,2:3,5-Di-O-isopropylidene-
-D-apiose (Main Peak)
Dimerized byproducts (Late)
Typical Impurity Profile & Troubleshooting
When analyzing commercial batches, the following impurities are most common. Use this table to interpret your NMR/GC data.
Impurity
Origin
Detection Method
Impact on Synthesis
Mono-acetonide
Incomplete protection during synthesis.
GC-MS (M-15 ion shift); NMR (Complex OH region).
Critical. Consumes glycosylation reagents; creates side products.
Residual Acetone
Recrystallization solvent.
1H-NMR ( 2.17 ppm singlet).
Minor. Inflates weight, lowers molar yield.
Isomers (Pyranose)
Thermodynamic rearrangement.
1H-NMR (Anomeric shift distinct from furanose).
High. Leads to wrong stereochemistry in final drug target.
Silicone Grease
Lab contamination.
1H-NMR ( 0.07 ppm).
Nuisance. Interheres with crystallization.
Logic Diagram: Impurity Impact
Caption: Figure 2. Causal link between specific impurities and failure modes in glycosylation reactions.
References
PubChem. (2025).[2] 1,2:3,5-Di-O-isopropylidene-alpha-D-apiose (Compound Summary). National Library of Medicine. [Link]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).[Link]
Pičmanová, M., & Møller, B. L. (2016). Apiose: One of nature's witty games.[3] Glycobiology, 26(5), 430–442. [Link]
ResearchGate Discussion. (2016). Discrepancy in comparing the yields by NMR and GC?[Link]
Part 1: Executive Safety Summary (Immediate Action)
Urgency Level:LOW to MODERATE (Treat as Irritant / Process-Sensitive)
This compound is a protected sugar intermediate (1,2:3,5-Di-O-isopropylidene-α-D-apio-L-furanose). While generally exhibiting low acute toxicity similar to other diacetone sugars (e.g., diacetone glucose), it must be handled as a chemical irritant and a high-value synthetic intermediate .
Scenario
Immediate Protocol
Skin Contact
Wash with soap and water for 15 min.[1] No special neutralization required.
Eye Contact
Flush with water for 15 min.[1][2][3][4] Remove contact lenses.[5] Seek medical check if redness persists.
Inhalation
Move to fresh air.[1][2][3][4][5][6][7][8] If powder, treat as nuisance dust.
Spill (Solid)
Dampen with inert oil/water to prevent dust. Sweep into organic waste.
Spill (Liquid)
Absorb with vermiculite or sand. Do NOT use acidic absorbents (hydrolysis risk).
Fire
Water spray, dry chemical, or CO₂.[1][2][5][7] Note: Burning releases acetonide groups as flammable acetone vapor.
Part 2: Hazard Profile & Technical Rationale
The "Why" Behind the Protocol
As a Senior Application Scientist, I emphasize that safety with carbohydrate derivatives is twofold: protecting the operator from irritation and protecting the molecule from hydrolysis .
Chemical Stability (The Hidden Hazard):
Acid Sensitivity: The acetonide (isopropylidene) protecting groups are acid-labile. Contact with strong acids (HCl, H₂SO₄) or acidic waste streams will hydrolyze the compound, releasing acetone (flammability hazard) and degrading your valuable intermediate.
Hygroscopicity: Like many protected sugars, this compound can be hygroscopic. Moisture uptake makes weighing difficult and can ruin downstream glycosylation reactions.
Toxicological Read-Across:
Specific toxicology data for alpha-D-Apiose diacetonide is limited. However, structurally analogous compounds (Diacetone-D-glucose, CAS 582-52-5) are classified as Non-Hazardous or Mild Irritants under GHS standards.
Operational Directive: We apply the Precautionary Principle . Handle as if it is a skin/eye irritant to prevent sensitization over long-term exposure.
Part 3: Personal Protective Equipment (PPE) Matrix
Do not rely on generic "lab safety" rules. Use this task-specific matrix to ensure integrity.
Glove Selection Logic
Latex: Avoid. Latex offers poor protection against organic solvents often used with this compound (DCM, THF) and carries allergy risks.
Nitrile (Standard): Excellent for solid handling.
Nitrile (Thick/Laminate): Required if the compound is dissolved in penetrating solvents like Dichloromethane (DCM).
Atmosphere: Store under Argon or Nitrogen . Oxygen does not degrade it rapidly, but moisture does.
Container: Tightly sealed glass vial with a PTFE-lined cap. Avoid storing in simple snap-cap plastic tubes for long periods, as solvent vapors (if present) can leach plasticizers.
B. Safe Weighing Procedure (Step-by-Step)
Context: Static electricity is the enemy of dry carbohydrate powders.
Equilibrate: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.
Ionize: Use an anti-static gun or ionizer bar inside the balance enclosure.
Transfer: Use a glass or stainless steel spatula . Avoid plastic spatulas (static risk).
Dissolution: If dissolving for transfer, add the solvent to the weighing boat/vial, then transfer the liquid.
C. Waste Disposal & Decontamination
Solid Waste: Dispose of in "Solid Hazardous Waste" (contaminated with organics).
Liquid Waste:
Non-Halogenated: If dissolved in Acetone, Methanol, or Ethyl Acetate.
Halogenated: If dissolved in DCM or Chloroform.
Decontamination: Wipe surfaces with 70% Ethanol. Do not use dilute acids (e.g., 1% HCl) for cleaning, as this will degrade any residue into sticky free sugars and release acetone.
Part 5: Workflow Visualization
The following diagram illustrates the "Cradle-to-Grave" lifecycle of handling this compound, emphasizing the critical decision points for stability.
Figure 1: Operational lifecycle emphasizing moisture control during storage and acid-avoidance during usage.
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2724706, 1,2:5,6-Di-O-isopropylidene-alpha-D-allofuranose (Analogous Structure Safety). Retrieved from [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]